molecular formula C15H16O2 B2413221 2-(3-Methoxyphenyl)-1-phenylethan-1-ol CAS No. 237763-20-1

2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Cat. No.: B2413221
CAS No.: 237763-20-1
M. Wt: 228.291
InChI Key: FPRARTRWKLFGES-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-phenylethan-1-ol is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol . This structure features a phenylethanol core, a scaffold recognized in scientific research for its presence in compounds with diverse biological activities. Phenylethanol derivatives have been identified as components in pheromone blends and as subjects of interest in medicinal chemistry due to their potential interactions with biological systems . The specific stereochemistry and substitution pattern of this compound provide a point of investigation for researchers exploring structure-activity relationships, particularly in the development of novel chemical tools and ligands . As a building block, it can be used in organic synthesis and materials science, where its methoxyphenyl group can influence electronic properties and adsorption characteristics, similar to other methoxy-substituted aromatic compounds studied for surface interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRARTRWKLFGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical and physical properties of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical and Physical Properties of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Introduction

This compound is a secondary alcohol belonging to the benzenoid class of organic compounds. Its structure, featuring a phenyl group and a 3-methoxyphenyl group attached to an ethanol backbone, makes it a subject of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and characterization, and essential safety information. The content herein is curated for researchers, scientists, and professionals in drug development who require a technical understanding of this molecule. The molecular structure consists of a central ethanol core, with one hydrogen of the methyl group substituted by a 3-methoxyphenyl group and one hydrogen of the methylene group substituted by a phenyl group.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 237763-20-1PubChem[1]
Molecular Formula C₁₅H₁₆O₂PubChem[1]
Molecular Weight 228.29 g/mol PubChem[1]
Appearance Not explicitly available; likely a solid or oil at room temperature.
XLogP3 2.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 4PubChem[3]

Synthesis and Mechanistic Insights

A common and reliable method for the synthesis of this compound is the reduction of its corresponding ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a secondary alcohol.

Causality in Reagent Selection: NaBH₄ vs. LiAlH₄

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred for this type of reduction over more potent agents like lithium aluminum hydride (LiAlH₄).[4][5]

  • Selectivity and Safety: NaBH₄ is a milder reducing agent, primarily effective for aldehydes and ketones.[5][6] This selectivity prevents unwanted side reactions with other functional groups that might be present in more complex molecules. It is also significantly safer to handle, as it can be used in protic solvents like ethanol or methanol, whereas LiAlH₄ reacts violently with such solvents and requires strictly anhydrous conditions, typically in ethers like diethyl ether or THF.[4]

  • Mechanism of Action: The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[5][7] The resulting alkoxide intermediate is then protonated during an aqueous or acidic workup step to yield the final alcohol product.[5][7]

Synthetic Workflow Diagram

The following diagram illustrates the workflow for the synthesis and subsequent purification and analysis of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage start Dissolve 2-(3-methoxyphenyl)- 1-phenylethan-1-one in Ethanol reagent Add NaBH4 portion-wise at 0°C (Ice Bath) start->reagent reaction Stir at Room Temperature reagent->reaction tlc Monitor Reaction by TLC reaction->tlc quench Quench with Dilute HCl tlc->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (H2O, Brine) extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify via Flash Chromatography evaporate->purify nmr 1H & 13C NMR Spectroscopy purify->nmr Pure Product ir FT-IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms

Sources

Thermodynamic stability of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermodynamic Stability of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical analysis of the thermodynamic stability of this compound, a diarylethanol derivative. By integrating theoretical principles with practical experimental methodologies, this document serves as an authoritative resource for researchers, scientists, and drug development professionals. We will explore the intrinsic physicochemical properties of the molecule, delineate its potential degradation pathways—including oxidation, dehydration, and thermal decomposition—and present a robust framework for its experimental evaluation using forced degradation and long-term stability studies. The causality behind experimental design and the application of modern analytical techniques for the identification and quantification of degradation products are central themes of this guide.

Introduction: The Imperative of Stability in Drug Development

In pharmaceutical sciences, stability refers to the capacity of a drug substance or product to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[1] An unstable compound can lead to a loss of potency, the formation of toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes. The International Council for Harmonisation (ICH) has established stringent guidelines for stability testing (ICH Q1A-Q1F) to ensure that all pharmaceutical products are rigorously evaluated.[2]

This compound is a secondary benzylic alcohol. Its structure, featuring two aromatic rings and a hydroxyl group on a benzylic carbon, presents specific chemical liabilities that warrant a thorough investigation of its thermodynamic stability. This guide provides the foundational knowledge and practical protocols to systematically assess and understand the stability profile of this molecule.

Physicochemical Profile of this compound

A comprehensive understanding of a molecule's physicochemical properties is the first step in predicting its stability.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₁₅H₁₆O₂PubChem[3]
Molecular Weight 228.29 g/mol PubChem[3]
CAS Number 237763-20-1PubChem[3]
Structure A secondary alcohol with two phenyl rings, one of which is substituted with a methoxy group at the meta-position.-

Theoretical Framework: Drivers of Molecular Stability and Degradation

The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A chemical reaction, such as degradation, is spontaneous if the change in Gibbs free energy (ΔG) is negative. This is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the change in enthalpy (heat of reaction). Bond breaking requires energy (endothermic), while bond formation releases energy (exothermic).

  • T is the temperature in Kelvin.

  • ΔS is the change in entropy (disorder). Degradation reactions that break one molecule into multiple smaller ones generally have a positive ΔS.

For this compound, several structural features are key determinants of its reactivity and potential instability:

  • Benzylic Hydroxyl Group: The C-O bond of the secondary alcohol is a primary site for chemical reactions. The carbon atom bearing the hydroxyl group is benzylic, meaning it is adjacent to a phenyl ring. Carbocations at this position are stabilized by resonance, making the molecule susceptible to reactions proceeding through a carbocation intermediate, such as dehydration.

  • Secondary Alcohol: This functional group is readily susceptible to oxidation to form a ketone.[4]

  • Aromatic Rings: While generally stable, the electron-rich phenyl rings can be involved in oxidative reactions or influence the reactivity of adjacent functional groups.

  • Methoxy Ether Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Potential Degradation Pathways

Forced degradation, or stress testing, is performed to deliberately degrade a sample under conditions more severe than accelerated stability testing.[5] This helps to identify likely degradation products and establish degradation pathways.[6] For this compound, the primary anticipated degradation pathways are oxidation and dehydration.

Oxidative Degradation

As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one.[7][8] This is one of the most common degradation pathways for secondary alcohols.[9] The reaction involves the removal of the hydrogen from the hydroxyl group and the hydrogen from the carbon atom attached to it.[8]

  • Stressor: Oxidizing agents (e.g., hydrogen peroxide, AIBN).

  • Product: 2-(3-methoxyphenyl)-1-phenylethan-1-one.

Acid-Catalyzed Dehydration

In the presence of an acid catalyst, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of the water molecule generates a resonance-stabilized secondary benzylic carbocation. Subsequent elimination of a proton from the adjacent carbon atom results in the formation of an alkene, 1-(3-methoxyphenyl)-2-phenyl-ethene.

  • Stressor: Acidic conditions (e.g., HCl, H₂SO₄) and heat.

  • Product: 1-(3-methoxyphenyl)-2-phenyl-ethene (Stilbene derivative).

Thermal Degradation

At elevated temperatures, molecules can gain sufficient energy to overcome activation barriers for bond cleavage. For benzylic alcohols, thermal decomposition can lead to fragmentation.[10] While the exact pathway for this specific molecule requires experimental determination, plausible bond cleavages include the C-C bond between the two aromatic systems and the benzylic C-O bond. Studies on benzyl alcohol have shown that sonication, which generates localized high heat, can induce degradation to products like benzene, toluene, and benzaldehyde.[11][12]

  • Stressor: High temperature.

  • Products: A complex mixture of smaller aromatic and aliphatic fragments.

Photodegradation

Aromatic compounds can absorb UV light, which can promote electrons to higher energy states and lead to photochemical reactions. The ICH Q1B guideline provides a framework for photostability testing.[13][14] The molecule should be exposed to a controlled light source, and degradation should be monitored.

  • Stressor: Exposure to UV and visible light.

  • Products: Can be complex and may include radicals, photo-oxidation, or photo-rearrangement products.

Degradation Pathways Main This compound Oxidation Oxidation (e.g., H₂O₂) Main->Oxidation Dehydration Acid-Catalyzed Dehydration (e.g., H⁺, Heat) Main->Dehydration Thermal Thermal Degradation (High Temp) Main->Thermal Photo Photodegradation (UV/Vis Light) Main->Photo Ketone 2-(3-Methoxyphenyl)- 1-phenylethan-1-one Oxidation->Ketone [O] Alkene 1-(3-Methoxyphenyl)- 2-phenyl-ethene Dehydration->Alkene - H₂O Fragments Smaller Molecular Fragments Thermal->Fragments Δ PhotoProducts Photochemical Products Photo->PhotoProducts

Caption: Primary degradation pathways for this compound.

Experimental Design for Stability Assessment

A robust stability testing program involves both forced degradation studies and long-term/accelerated studies under ICH-prescribed conditions.[2][15]

Forced Degradation (Stress Testing) Protocol

The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is capable of detecting the degradation products.[6]

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve the compound (e.g., 1 mg/mL) in 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize samples before analysis.To identify acid-labile functional groups and simulate acidic environments.[5] Promotes dehydration of the benzylic alcohol.
Base Hydrolysis Dissolve the compound (e.g., 1 mg/mL) in 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize samples before analysis.To identify base-labile functional groups.[5] While less likely for this structure, it is a standard stress condition.
Oxidation Dissolve the compound (e.g., 1 mg/mL) in a solution of 3-30% hydrogen peroxide. Store at room temperature for a specified time.To induce oxidative degradation.[16] This is a critical test for the secondary alcohol moiety.
Thermal Degradation Store the solid compound in an oven at a high temperature (e.g., 105°C) or a temperature just below its melting point for several days. A solution can also be refluxed.To assess the impact of heat, which can occur during manufacturing and storage.[17]
Photostability Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] Use a dark control.To determine if the compound is sensitive to light, which informs packaging requirements.[18]
Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under its proposed storage conditions.[15]

  • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for degradation.

Experimental Workflow cluster_0 Forced Degradation Studies cluster_1 ICH Stability Studies Stress_Acid Acid Stress (HCl, Heat) Analysis Analytical Testing (HPLC, LC-MS, NMR) Stress_Acid->Analysis Stress_Base Base Stress (NaOH, Heat) Stress_Base->Analysis Stress_Ox Oxidative Stress (H₂O₂) Stress_Ox->Analysis Stress_Thermal Thermal Stress (Heat) Stress_Thermal->Analysis Stress_Photo Photolytic Stress (Light, UV) Stress_Photo->Analysis LongTerm Long-Term (25°C/60% RH) LongTerm->Analysis Accelerated Accelerated (40°C/75% RH) Accelerated->Analysis API API Sample: 2-(3-Methoxyphenyl)- 1-phenylethan-1-ol API->Stress_Acid API->Stress_Base API->Stress_Ox API->Stress_Thermal API->Stress_Photo API->LongTerm API->Accelerated Report Stability Report: - Degradation Profile - Pathway Elucidation - Shelf-Life Estimation Analysis->Report

Caption: Workflow for comprehensive stability assessment.

Analytical Methodologies for Stability Monitoring

The development of a stability-indicating analytical method is paramount. This method must be able to separate, detect, and quantify the API in the presence of its degradation products.[19] A variety of analytical techniques are employed for this purpose.[20]

Analytical TechniqueApplication in Stability Testing
High-Performance Liquid Chromatography (HPLC) The primary technique for separating the API from its degradants.[19] A reversed-phase HPLC method with UV or Photodiode Array (PDA) detection is typically developed and validated to quantify the assay of the API and the levels of known and unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Used to identify the degradation products.[1] By coupling HPLC with a mass spectrometer, the molecular weight of each impurity can be determined, providing crucial information for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and is the definitive technique for elucidating the chemical structure of unknown degradation products that have been isolated.[19]
Gas Chromatography (GC) Can be used for analyzing volatile degradation products that may not be amenable to HPLC analysis.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy Useful for identifying changes in functional groups. For example, the appearance of a strong carbonyl (C=O) stretch would be indicative of oxidation to the ketone.

Conclusion

The thermodynamic stability of this compound is dictated by its inherent chemical structure, particularly the secondary benzylic alcohol moiety. The principal degradation pathways are anticipated to be oxidation to the corresponding ketone and acid-catalyzed dehydration to a stilbene derivative. A systematic investigation using forced degradation studies coupled with a validated, stability-indicating HPLC method is essential to fully characterize its stability profile. The insights gained from such studies are not merely a regulatory requirement but a fundamental component of scientific due diligence, ensuring the development of a safe, effective, and high-quality chemical entity for its intended application. This guide provides the theoretical and practical framework necessary to conduct a thorough and scientifically sound stability assessment.

References

  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
  • Stability Testing of Pharmaceuticals: Why is it important? (2023, February 16). Synergy Bioscience.
  • Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.
  • Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • Alcohol Oxidation Mechanisms and Practice Problems. (2024, April 5). Chemistry Steps. [Link]

  • Shock wave study of the thermal decomposition of benzyl alcohol. (1994, October 31). OSTI.GOV. [Link]

  • Degradation products generated by sonication of benzyl alcohol... (2000, September 15). PubMed. [Link]

  • Oxidation of alcohols. (n.d.). Chemguide. [Link]

  • Degradation products generated by sonication of benzyl alcohol... (2000). Chemical and Pharmaceutical Bulletin. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development.
  • Oxidation of Alcohols. (2021, July 31). Chemistry LibreTexts. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Metrics Contract Services.
  • Oxidation of Alcohols to Aldehydes and Ketones. (2019, December 7). BYJU'S. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (n.d.). ICH. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • This compound. (n.d.). PubChem. [Link]

Sources

The Emergence of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol Derivatives: A Technical Guide for a New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Allure of 1,2-Diarylethanols

The 1,2-diarylethanol framework represents a privileged scaffold in medicinal chemistry, a structural motif that has given rise to a plethora of biologically active molecules. Its inherent conformational flexibility, combined with the vast potential for aromatic substitution, allows for the precise tuning of pharmacodynamic and pharmacokinetic properties. This guide delves into the specific subclass of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol derivatives, exploring their synthetic accessibility, rich chemical space, and promising therapeutic applications. While the parent compound, this compound, serves as our foundational structure, the true potential lies in its derivatives, which have shown promise in diverse therapeutic areas, most notably as anticancer agents that target the fundamental cellular machinery of mitosis.

Historically, the significance of the diaryl motif connected by a two-carbon bridge was cemented by the discovery of Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum.[1] CA-4 is a potent inhibitor of tubulin polymerization, a critical process for cell division, and has become a benchmark for the design of new anticancer drugs.[2][3] The this compound scaffold can be viewed as a structural analog of combretastatins, sharing the core diaryl feature that is crucial for interaction with the colchicine binding site on β-tubulin. This guide will illuminate the path from chemical synthesis to biological validation, providing the field-proven insights necessary to navigate the development of this promising class of compounds.

PART 1: Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives relies on established and versatile organic chemistry transformations. The choice of synthetic route is often dictated by the desired substitution patterns on the aromatic rings and the required stereochemistry of the ethanolic bridge.

Grignard and Organolithium Addition to Carbonyls

A primary and straightforward approach involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. This method offers a convergent and efficient way to construct the core C-C bond of the scaffold.

  • Route A: Addition of a 3-methoxyphenylmethyl magnesium halide (a Grignard reagent) to benzaldehyde.

  • Route B: Addition of a phenyl magnesium halide to 2-(3-methoxyphenyl)acetaldehyde.

The causality behind this choice lies in its reliability and the commercial availability of a wide range of substituted benzaldehydes and phenylacetic acids (precursors to the required acetaldehydes).

G cluster_0 Route A cluster_1 Route B 3-Methoxybenzyl_halide 3-Methoxybenzyl halide Mg Mg (THF) 3-Methoxybenzyl_halide->Mg Grignard 3-Methoxyphenylmethyl magnesium halide Mg->Grignard Product_A 2-(3-Methoxyphenyl)- 1-phenylethan-1-ol Grignard->Product_A Benzaldehyde Benzaldehyde Benzaldehyde->Product_A Phenyl_halide Phenyl halide Mg2 Mg (THF) Phenyl_halide->Mg2 Grignard2 Phenyl magnesium halide Mg2->Grignard2 Product_B 2-(3-Methoxyphenyl)- 1-phenylethan-1-ol Grignard2->Product_B Aldehyde 2-(3-Methoxyphenyl) acetaldehyde Aldehyde->Product_B

Caption: Convergent synthesis of the core scaffold via Grignard addition.

Palladium-Catalyzed Cross-Coupling Reactions

For more complex derivatives, modern cross-coupling methods provide superior functional group tolerance and modularity. A notable example is the palladium-catalyzed 1,2-diarylation of vinyl esters, which offers a one-step access to 1,2-diarylethanol derivatives under mild conditions. This approach is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Grignard Synthesis of this compound (Route A)

This protocol describes a representative synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Preparation of Grignard Reagent:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 3-methoxybenzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is initiated by gentle heating.

    • Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

PART 2: Biological Activities and Therapeutic Potential

The 1,2-diarylethanol scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The primary focus for this class of compounds has been in oncology, but promising activity has also been observed against microbial pathogens.

Anticancer Activity: Targeting the Microtubule Cytoskeleton

The most significant therapeutic potential of this compound derivatives lies in their activity as tubulin polymerization inhibitors .[4] Microtubules are dynamic polymers essential for forming the mitotic spindle, which segregates chromosomes during cell division.[5] Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[5][6]

Many potent tubulin inhibitors, including the natural product CA-4, bind to the colchicine site on β-tubulin.[2][3] The this compound scaffold acts as a cis-restricted combretastatin analog, where the two aromatic rings are positioned to mimic the active cis-stilbene conformation of CA-4. The 3-methoxyphenyl ring serves as an analog to the crucial 3,4,5-trimethoxyphenyl A-ring of CA-4, which is known to be a key pharmacophoric element for high-affinity binding.[1]

G Drug 2-(3-Methoxyphenyl)-1- phenylethan-1-ol Derivative Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Polymerization Polymerization Tubulin->Polymerization Microtubule Dynamic Microtubules Polymerization->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

Antibacterial Activity

Recent studies have demonstrated that 1,2-diarylethanol derivatives possess antibacterial properties.[7] Their mechanism of action is thought to involve disruption of the bacterial cell membrane and the generation of oxidative stress, leading to DNA damage.[7] The lipophilic nature of the diaryl scaffold allows for insertion into the lipid bilayer of bacterial membranes. This activity is particularly relevant in the era of increasing antibiotic resistance, opening a new avenue for the development of novel antimicrobial agents.

Table 1: Comparative Cytotoxic Activity of Diaryl Tubulin Inhibitors

Compound ClassRepresentative CompoundCancer Cell LineIC₅₀ (nM)Reference
Combretastatin Analog3-Aroylindole (Compound 10)NUGC3 (Stomach)1.1[8]
Combretastatin Analog3-Aroylindole (Compound 10)A549 (Lung)1.3[8]
Quinazolinone DerivativeCompound 38Ovarian (1A9)<10[4]
Indole DerivativeCompound 3gMCF-7 (Breast)2940[9]
Indole DerivativeCompound 3gA375 (Melanoma)570[9]

Note: This table presents data for structurally related compounds to illustrate the potency of the diaryl scaffold as a tubulin inhibitor. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

PART 3: Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their chemical structure. Extensive SAR studies on related combretastatin analogs provide a robust framework for optimizing the potency and selectivity of new compounds.

  • The 'A' Ring (3-Methoxyphenyl): The substitution pattern on this ring is critical. The 3-methoxy group is a key feature. In many potent analogs, this ring is a 3,4,5-trimethoxyphenyl moiety.[1][8] The methoxy groups are believed to form crucial hydrogen bonds within the colchicine binding pocket of tubulin. Modifications here generally lead to a decrease in activity.

  • The 'B' Ring (Phenyl): This ring offers greater flexibility for modification. Introducing various substituents can modulate potency, improve solubility, and overcome drug resistance.[1] For example, adding electron-withdrawing groups or heterocyclic moieties can enhance activity.

  • The Ethanolic Bridge: The stereochemistry of the hydroxyl group is important. The relative orientation of the two aryl rings, locked by the sp³-hybridized carbons, must mimic the active cis-conformation of stilbene-based inhibitors like CA-4.[3]

G cluster_SAR Structure-Activity Relationship cluster_A Key Features cluster_B Key Features cluster_Bridge Key Features A_Ring A-Ring (3-Methoxyphenyl) A1 3-Methoxy group is critical B_Ring B-Ring (Phenyl) B1 High tolerance for modification Bridge Ethanol Bridge Bridge1 Stereochemistry is crucial A2 Mimics CA-4 A-ring A3 Limited modification tolerance B2 Modulates potency & solubility B3 Can overcome resistance Bridge2 Maintains active conformation

Caption: Key SAR takeaways for the 1,2-diarylethanol scaffold.

Experimental Protocol: Tubulin Polymerization Assay

This fluorescence-based assay is a standard method for quantifying the inhibitory effect of a compound on tubulin assembly.

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., >99% pure bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a GTP stock solution (100 mM).

    • Prepare a fluorescent reporter solution (e.g., DAPI) in the general tubulin buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound derivative) and a positive control (e.g., Combretastatin A-4) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the general tubulin buffer, the fluorescent reporter, and the tubulin solution to each well.

    • Add the test compound dilutions to the respective wells. Include wells for a positive control, a negative control (DMSO vehicle), and a baseline (buffer only).

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Initiate polymerization by adding GTP to all wells (final concentration ~1 mM).

    • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at 37 °C in a plate reader, taking readings every minute for 60 minutes.

  • Data Analysis:

    • Subtract the baseline fluorescence from all readings.

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the rate of polymerization from the linear portion of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a compelling and underexplored area for drug discovery. Drawing from the deep well of knowledge surrounding combretastatins and other 1,2-diaryl compounds, researchers are well-equipped to rationally design potent and selective therapeutic agents. The primary trajectory for these molecules is in the development of novel anticancer drugs that target the microtubule network, a clinically validated and highly successful strategy. Future work should focus on optimizing the 'B' ring to enhance potency and improve drug-like properties, exploring novel heterocyclic isosteres, and performing stereoselective syntheses to isolate the most active enantiomers. Furthermore, the nascent discovery of their antibacterial activities warrants deeper investigation, potentially leading to dual-action agents or entirely new classes of antibiotics. This technical guide serves as a foundational resource, empowering scientists to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Ohsumi, K., Nakagawa, R., Fukuda, Y., Hatanaka, T., Morinaga, Y., Nihei, Y., Ohishi, K., Suga, Y., Akiyama, Y., & Tsuji, T. (2004). Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents. Journal of Medicinal Chemistry, 47(22), 5433-5444. [Link]

  • Gajewska, M., Koba, M., Kaczmarek, M., & Rytczak, P. (2021). 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(5), 1255. [Link]

  • Pettit, G. R. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports, 40(12), 2136-2172. [Link]

  • Jaroch, K., Sławiński, J., & Szafrański, K. (2016). Combretastatins: In vitro structure-activity relationship, mode of action and current clinical status. Pharmacological Reports, 68(5), 1266-1275. [Link]

  • de Oliveira, R. B., & da Silva, A. M. (2023). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. RSC Medicinal Chemistry, 14(4), 586-610. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., Lopez-Cara, L. C., & Hamel, E. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5127-5137. [Link]

  • El-Adl, K., El-Gazzar, M. G., & El-Hady, A. M. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(17), 3824. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12499847, this compound. Retrieved from [Link]

  • Li, L., Wang, H. K., Kuo, S. C., Wu, T. S., Mauger, A., Lin, C. M., & Lee, K. H. (2000). 6-Alkylamino- and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 43(22), 4170-4177. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 28(11), 4358. [Link]

  • Google Patents. (n.d.). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.

Sources

Methodological & Application

Enantioselective Synthesis of Chiral 2-(3-Methoxyphenyl)-1-phenylethan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1,2-Diarylethanols

Chiral 1,2-diarylethanol scaffolds are privileged structures in medicinal chemistry and materials science. The precise spatial arrangement of the two aryl rings and the hydroxyl group is often critical for biological activity and material properties. 2-(3-Methoxyphenyl)-1-phenylethan-1-ol, a member of this class, presents a significant synthetic challenge: the development of robust, scalable, and highly enantioselective protocols for its preparation. The subtle electronic and steric differences between the phenyl and 3-methoxyphenyl substituents demand a high degree of chiral recognition from the catalytic system. This guide provides detailed protocols and insights into three distinct and effective strategies for the enantioselective synthesis of this valuable chiral building block, tailored for researchers in drug development and synthetic chemistry.

Strategic Overview: Pathways to Enantiopurity

The synthesis of enantiomerically enriched this compound can be approached through several strategic disconnections. This guide will focus on three field-proven, catalytic methods that offer high levels of stereocontrol and operational simplicity:

  • Asymmetric Transfer Hydrogenation (ATH) of a Prochiral Ketone: This method involves the enantioselective reduction of the corresponding ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one, using a chiral transition-metal catalyst.

  • Asymmetric Aryl Addition to an Aldehyde: This approach builds the carbon skeleton and sets the stereocenter simultaneously through the enantioselective addition of a phenyl organometallic reagent to 3-methoxybenzaldehyde.

  • Enzymatic Kinetic Resolution (EKR) of the Racemic Alcohol: This biocatalytic method separates the enantiomers of a pre-synthesized racemic mixture of the target alcohol by selectively acylating one enantiomer.

The choice of strategy will depend on factors such as the availability of starting materials, desired enantiomer, and scalability requirements.

Protocol 1: Asymmetric Transfer Hydrogenation of 2-(3-Methoxyphenyl)-1-phenylethan-1-one

Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones.[1] This protocol utilizes a well-defined ruthenium(II) catalyst bearing a chiral diamine ligand to efficiently deliver the desired chiral alcohol with high enantioselectivity.

Causality of Experimental Choices:
  • Catalyst System: A Ruthenium(II) complex coordinated to a chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand is chosen for its demonstrated high efficiency and enantioselectivity in the reduction of aryl ketones. The chiral ligand creates a C2-symmetric environment that effectively differentiates the two faces of the prochiral ketone.

  • Hydrogen Source: A mixture of formic acid and triethylamine serves as a convenient and effective source of hydrogen, avoiding the need for high-pressure hydrogen gas.[1]

  • Solvent: Dichloromethane (DCM) is a common solvent for ATH reactions, offering good solubility for both the substrate and the catalyst.

Experimental Workflow Diagram:

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis catalyst_precursor [RuCl2(p-cymene)]2 catalyst_formation In situ catalyst formation catalyst_precursor->catalyst_formation ligand (R,R)-TsDPEN ligand->catalyst_formation reaction Reaction at 40 °C catalyst_formation->reaction Catalyst ketone 2-(3-Methoxyphenyl)- 1-phenylethan-1-one ketone->reaction h_source HCOOH/NEt3 h_source->reaction solvent DCM solvent->reaction quench Quench with H2O reaction->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify hplc Chiral HPLC purify->hplc product Chiral Alcohol hplc->product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Protocol:
  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon), add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol%) and (R,R)-TsDPEN (0.011 mmol, 2.2 mol%). Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 2-(3-methoxyphenyl)-1-phenylethan-1-one (0.5 mmol) in dichloromethane (5 mL).

  • Hydrogenation: To the substrate solution, add the freshly prepared catalyst solution via cannula. Then, add a pre-mixed solution of formic acid (0.25 mL) and triethylamine (0.1 mL) dropwise over 5 minutes.

  • Reaction Monitoring: Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

ParameterValueReference
Catalyst [RuCl2(p-cymene)]2 / (R,R)-TsDPEN[1]
Substrate 2-(3-Methoxyphenyl)-1-phenylethan-1-one[2]
Hydrogen Source HCOOH / NEt3[1]
Solvent Dichloromethane (DCM)[1]
Temperature 40 °CGeneral ATH conditions
Typical Yield >90%Estimated
Typical ee >95%Estimated

Protocol 2: Asymmetric Addition of Phenylmagnesium Bromide to 3-Methoxybenzaldehyde

The catalytic asymmetric addition of organometallic reagents to aldehydes is a cornerstone of enantioselective synthesis. This protocol details the addition of phenylmagnesium bromide to 3-methoxybenzaldehyde, catalyzed by a chiral titanium-BINOL complex.

Causality of Experimental Choices:
  • Catalyst System: A complex of Ti(OiPr)4 and (S)-BINOL is employed as the chiral Lewis acid catalyst. The titanium center activates the aldehyde carbonyl group towards nucleophilic attack, while the chiral BINOL ligand creates a sterically defined pocket that directs the approach of the Grignard reagent to one face of the aldehyde.

  • Grignard Reagent: Phenylmagnesium bromide is a readily available and highly reactive source of the phenyl nucleophile.[3][4][5][6][7]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the Grignard reagent.

Experimental Workflow Diagram:

Grignard_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Grignard Addition cluster_workup Work-up and Purification cluster_analysis Analysis ti_source Ti(OiPr)4 catalyst_formation In situ catalyst formation ti_source->catalyst_formation ligand (S)-BINOL ligand->catalyst_formation reaction Reaction at -20 °C catalyst_formation->reaction Catalyst aldehyde 3-Methoxybenzaldehyde aldehyde->reaction grignard Phenylmagnesium Bromide grignard->reaction solvent THF solvent->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Et2O quench->extract purify Column Chromatography extract->purify hplc Chiral HPLC purify->hplc product Chiral Alcohol hplc->product

Caption: Workflow for Asymmetric Grignard Addition.

Detailed Protocol:
  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve (S)-BINOL (0.1 mmol, 20 mol%) in anhydrous THF (5 mL). Add Ti(OiPr)4 (0.1 mmol, 20 mol%) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to -20 °C (e.g., using a dry ice/acetonitrile bath). Add 3-methoxybenzaldehyde (0.5 mmol) to the cooled solution.

  • Grignard Addition: Slowly add a 1.0 M solution of phenylmagnesium bromide in THF (0.6 mL, 0.6 mmol) dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for 6-12 hours. Monitor the consumption of the aldehyde by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl (10 mL) at -20 °C. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired chiral alcohol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

ParameterValueReference
Catalyst Ti(OiPr)4 / (S)-BINOLGeneral procedure
Aldehyde 3-Methoxybenzaldehyde[8][9][10][11]
Grignard Reagent Phenylmagnesium Bromide[3][4][5][6][7]
Solvent Tetrahydrofuran (THF)[3][4][5][6][7]
Temperature -20 °CGeneral procedure
Typical Yield 70-85%Estimated
Typical ee 85-95%Estimated

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution offers a green and highly selective method for obtaining chiral compounds. This protocol employs a commercially available lipase to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.

Causality of Experimental Choices:
  • Biocatalyst: Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym® 435), is a robust and highly enantioselective enzyme for the resolution of a wide range of secondary alcohols.

  • Acyl Donor: Isopropenyl acetate is an efficient acyl donor that drives the reaction forward due to the formation of acetone as a byproduct, which is then removed.

  • Solvent: A non-polar organic solvent like toluene is used to ensure the enzyme remains active and to facilitate product separation.

Experimental Workflow Diagram:

EKR_Workflow cluster_reaction Enzymatic Kinetic Resolution cluster_workup Separation and Purification cluster_products Products cluster_analysis Analysis racemic_alcohol Racemic Alcohol reaction Reaction at 40 °C racemic_alcohol->reaction lipase Lipase (CALB) lipase->reaction acyl_donor Isopropenyl Acetate acyl_donor->reaction solvent Toluene solvent->reaction filtration Filter off Lipase reaction->filtration concentration Concentrate filtration->concentration chromatography Column Chromatography concentration->chromatography unreacted_alcohol Enantioenriched (S)-Alcohol chromatography->unreacted_alcohol ester_product Enantioenriched (R)-Acetate chromatography->ester_product hplc_alcohol Chiral HPLC of Alcohol unreacted_alcohol->hplc_alcohol hplc_ester Chiral HPLC of Acetate ester_product->hplc_ester

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol:
  • Synthesis of Racemic Alcohol: Prepare racemic this compound by the reduction of 2-(3-methoxyphenyl)-1-phenylethan-1-one with sodium borohydride in methanol.

  • Reaction Setup: To a solution of racemic this compound (1 mmol) in toluene (10 mL), add isopropenyl acetate (1.5 mmol).

  • Enzymatic Resolution: Add immobilized Candida antarctica lipase B (Novozym® 435, 50 mg) to the reaction mixture. Stir the suspension at 40 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol and the acetylated product by flash column chromatography (silica gel, hexane/ethyl acetate).

  • Analysis: Determine the enantiomeric excess of both the recovered alcohol and the acetate product by chiral HPLC.

ParameterValueReference
Biocatalyst Candida antarctica lipase B (immobilized)[12][13][14][15]
Substrate Racemic this compound
Acyl Donor Isopropenyl Acetate[12]
Solvent Toluene[12]
Temperature 40 °CGeneral EKR conditions
Typical Conversion ~50%For optimal ee
Typical ee >98% for both alcohol and acetate[12]

Analytical Methodology: Chiral HPLC

The determination of enantiomeric excess is critical for evaluating the success of an enantioselective synthesis. Chiral HPLC is the gold standard for this analysis.

General Chiral HPLC Conditions:
  • Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective for the separation of 1,2-diarylethanol enantiomers. Columns such as Daicel Chiralpak® AD-H, OD-H, or Chiralcel® OB are excellent starting points for method development.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is commonly used. The ratio of these solvents is adjusted to optimize the resolution and retention times. For basic or acidic compounds, a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) may be necessary to improve peak shape.[16]

  • Detection: UV detection at a wavelength where the aromatic rings absorb strongly (e.g., 254 nm) is typically employed.

Proposed Chiral HPLC Method:
ParameterRecommended Condition
Column Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the purified product in the mobile phase.

Note: This is a starting point for method development. The mobile phase composition may need to be optimized to achieve baseline separation of the enantiomers.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through multiple catalytic strategies. Asymmetric transfer hydrogenation offers a direct and efficient route from the corresponding ketone. Asymmetric Grignard addition provides a powerful method for constructing the C-C bond and stereocenter in a single step. Finally, enzymatic kinetic resolution presents a highly selective and environmentally benign approach for separating the enantiomers of the racemic alcohol. The choice of the optimal protocol will be dictated by the specific requirements of the research or development program. The detailed methodologies and analytical guidance provided herein are intended to empower researchers to confidently and successfully synthesize this valuable chiral building block.

References

  • Organic Syntheses Procedure. phenylmagnesium bromide. [Link]

  • PrepChem.com. Synthesis of Phenyl magnesium bromide. [Link]

  • chemeurope.com. Phenylmagnesium bromide. [Link]

  • Wikipedia. Phenylmagnesium bromide. [Link]

  • University of Missouri-St. Louis. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

  • Google Patents. Method for synthesizing 3-methoxybenzaldehyde.
  • PubChem. 3-Methoxybenzaldehyde. [Link]

  • Kim, M.-J., et al. (2008). Highly Enantioselective Dynamic Kinetic Resolution of 1,2-Diarylethanols by a Lipase-Ruthenium Couple. Organic Letters, 10(7), 1341-1344. [Link]

  • PMC. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. [Link]

  • IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

  • MDPI. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. [Link]

  • ResearchGate. Asymmetric transfer hydrogenation (ATH) of acetophenone (1 a) to (R)‐1‐phenylethanol (1 b) using Ru‐(R,R)‐TsDPEN complex. [Link]

  • Organic Chemistry Portal. Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)-N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. [Link]

  • PubChem. 2-(3-Methoxyphenyl)-1-phenylethan-1-one. [Link]

  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]

  • PrepChem.com. Synthesis of racemic 1-phenylethanol. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

Sources

Application Note: Selective Catalytic Oxidation of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026


-1 Lignin Model Dimers to Ketone Derivatives

Abstract & Strategic Overview

This Application Note details the selective oxidation of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol (a non-phenolic


-1 lignin model dimer) to its corresponding ketone, 2-(3-Methoxyphenyl)-1-phenylethan-1-one .

While classical oxidations (e.g., Jones, PCC) are effective, they are unsuitable for modern pharmaceutical and biomass valorization workflows due to toxicity and poor atom economy. This guide focuses on Cu(I)/TEMPO-catalyzed aerobic oxidation (The Stahl System) as the primary protocol. This method operates under ambient air, uses mild conditions, and offers high chemoselectivity for benzylic alcohols.[1][2]

Critical Technical Insight: In


-1 lignin models, a competing pathway exists: oxidative 

bond cleavage. While Copper/TEMPO systems can sometimes favor cleavage, specific tuning of the ligand/base ratio described here favors dehydrogenation (ketone formation) over cleavage. An alternative Vanadium-catalyzed protocol is provided for substrates prone to recalcitrant cleavage.

Chemical Context & Mechanism[1][3][4][5][6][7][8]

Substrate Analysis
  • Substrate: this compound (

    
    )
    
  • Target: 2-(3-Methoxyphenyl)-1-phenylethan-1-one[3]

  • Reactivity Profile: The secondary alcohol is benzylic, making it activated for oxidation. The 3-methoxy group on the

    
    -ring exerts a mild electronic effect but primarily serves as a tracer for lignin substructures.
    
The Cu/TEMPO Catalytic Cycle

The mechanism relies on a cooperative redox cycle. Cu(I) is oxidized to Cu(II) by


, which then oxidizes the reduced nitroxyl radical (TEMPO-H) back to the active nitroxyl radical (TEMPO). TEMPO abstracts a hydrogen atom from the alcohol.

CatalyticCycle Start Substrate (Alcohol) Product Product (Ketone) Start->Product -2H TEMPO TEMPO (Oxidant) TEMPOH TEMPO-H (Reduced) TEMPO->TEMPOH H-Abstraction TEMPOH->TEMPO Regeneration Cu2 Cu(II)-OH Species TEMPOH->Cu2 e- Transfer Cu1 Cu(I) Species Cu1->Cu2 + O2 Cu2->Cu1 - H2O H2O H2O Cu2->H2O O2 O2 (Air) O2->Cu1

Figure 1: Simplified mechanism of the Stahl Aerobic Oxidation. The cycle is driven by the reduction of molecular oxygen to water.

Primary Protocol: Cu(I)/TEMPO Aerobic Oxidation[4][10][11]

This protocol is adapted from the work of Stahl et al. and optimized for benzylic selectivity. It is a self-validating system: the color change of the catalyst serves as a reaction progress indicator.

Reagents & Materials
ComponentSpecificationRole
Catalyst Precursor [Cu(MeCN)

]OTf (5 mol%)
Copper source (highly active)
Ligand 2,2'-Bipyridine (bpy) (5 mol%)Stabilizes Cu species
Co-Oxidant TEMPO (5 mol%)H-atom abstractor
Base N-Methylimidazole (NMI) (10 mol%)Proton shuttle/Ligand
Solvent Acetonitrile (MeCN)Polar aprotic, stabilizes Cu(I)
Substrate This compound1.0 Equiv (e.g., 1.0 mmol, 228 mg)
Step-by-Step Methodology

Step 1: Catalyst Preparation (The "Active Solution")

  • In a small vial, dissolve [Cu(MeCN)

    
    ]OTf  (19 mg, 0.05 mmol) and 2,2'-Bipyridine  (7.8 mg, 0.05 mmol) in 1 mL of MeCN.
    
  • Observation: The solution should turn a deep red-brown (characteristic of Cu(I)-bpy). If it is green/blue, oxygen has leaked in, or the Cu(I) is oxidized; prepare fresh.

  • Add TEMPO (7.8 mg, 0.05 mmol) and NMI (8 µL, 0.1 mmol). Stir for 2 minutes.

Step 2: Reaction Initiation

  • Dissolve the substrate (228 mg, 1.0 mmol) in 4 mL of MeCN in a 25 mL round-bottom flask.

  • Add the Catalyst Solution (from Step 1) to the substrate solution.

  • Atmosphere Control: Do not purge with Argon. The reaction requires

    
    .[4]
    
    • Small Scale (<500 mg): Leave the flask open to air with a loose cap or drying tube.

    • Scale-up (>1 g): Fit a balloon of ambient air or pure

      
       (for faster rates).
      
  • Stir vigorously (900 rpm) at Room Temperature (25 °C).

Step 3: Monitoring & Self-Validation

  • Visual Check: The reaction mixture should remain dark red/brown. A shift to green indicates the accumulation of Cu(II) (catalyst resting state change), often signaling that

    
     uptake is too slow (stir faster) or the reaction is complete.
    
  • TLC: Eluent: Hexanes/EtOAc (8:2). The alcohol (starting material) will have a lower

    
     than the ketone. Stain with PMA or UV (ketone is UV active).
    

Step 4: Workup & Purification

  • Once TLC indicates consumption of starting material (typically 2–6 hours), dilute the mixture with 20 mL of Diethyl Ether .

  • Filter the mixture through a short pad of silica gel (approx. 2 cm) to trap the copper salts. Elute with ether.

  • Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 95:5 to 80:20).

Alternative Protocol: Vanadium-Catalyzed Oxidation

Use this method if the Cu/TEMPO method results in C-C bond cleavage (formation of benzaldehyde/3-methoxybenzaldehyde).

Rationale: Vanadium(V) complexes favor the oxidation of the secondary alcohol over the C-C cleavage pathway in


-1 models (Hanson et al., 2013).
  • Catalyst:

    
     (10 mol%) (HQ = 8-hydroxyquinoline).
    
  • Solvent: Pyridine (essential for this selectivity).

  • Conditions: Heat to 100 °C under air atmosphere for 24 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), brine, dry over

    
    .
    

Experimental Workflow Diagram

Workflow Start Start: Substrate Preparation (228 mg in MeCN) Mix Combine & Stir Open to Air (RT, 900 rpm) Start->Mix CatPrep Prepare Catalyst Solution (Cu(I)/bpy/TEMPO/NMI) CatPrep->Mix Check Visual Check: Is solution Red/Brown? Mix->Check Green Solution turns Green Check->Green No TLC TLC Monitoring (Hex/EtOAc 8:2) Check->TLC Yes Action Increase Stir Rate / Check O2 Green->Action Action->Mix Complete Reaction Complete? TLC->Complete Complete->Mix No Workup Filter through Silica Concentrate Complete->Workup Yes Final Final Product: 2-(3-Methoxyphenyl)-1-phenylethan-1-one Workup->Final

Figure 2: Operational workflow for the Cu/TEMPO oxidation process.

Data & Troubleshooting

Performance Metrics
ParameterCu/TEMPO (Stahl)Vanadium (Hanson)
Yield (Isolated) 85–95%60–75%
Reaction Time 2–6 Hours24–48 Hours
Temperature 25 °C (RT)100 °C
Selectivity High (Ketone)Very High (Ketone)
Risk Potential C-C cleavagePyridine toxicity
Troubleshooting Guide
  • Problem: Low conversion after 6 hours.

    • Solution: Add fresh TEMPO (2 mol%). Ensure the reaction vessel is not sealed tight; it needs air exchange.

  • Problem: Formation of Benzaldehyde (C-C cleavage).

    • Solution: Lower the temperature to 0 °C. If cleavage persists, switch to the Vanadium protocol.

  • Problem: Product is an oil that won't crystallize.

    • Solution: This ketone has a low melting point. Dry thoroughly under high vacuum.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols.[4] Journal of the American Chemical Society, 133(42), 16901–16910.

  • Hanson, S. K., Wu, R., & Silks, L. A. (2012).

    
    -1 Lignin Model Compounds with Copper and Oxovanadium Catalysts. ACS Catalysis, 3(11), 2599–2605.[5] 
    
  • Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic Oxidations Mediated by Nitroxyl Radicals. Advanced Synthesis & Catalysis, 346(9-10), 1051–1071.

Sources

C-C bond cleavage mechanisms in 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Application Note: Oxidative C–C Bond Cleavage Protocols for -1 Lignin Models

Executive Summary & Scientific Rationale

The selective cleavage of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

2-(3-Methoxyphenyl)-1-phenylethan-1-ol




This guide details two field-proven protocols to achieve this cleavage:

  • Photocatalytic Radical Scission (Green Chemistry): Utilizes graphitic carbon nitride (g-C

    
    N
    
    
    ) and persulfate to generate reactive oxygen species (ROS) for mild cleavage.
  • Copper-Catalyzed Aerobic Oxidation (Robustness): A transition-metal approach utilizing Cu(I)/TEMPO for scalable oxidation.

Key Mechanistic Insight: The presence of the 3-methoxyphenyl group (meta-substituted) introduces unique electronic effects. Unlike para-methoxy substituents which stabilize benzylic intermediates via resonance, the meta-methoxy group exerts an inductive effect that alters the oxidation potential, requiring optimized radical initiation rates to prevent over-oxidation or polymerization.

Mechanistic Pathways

Understanding the causality of the cleavage is prerequisite to experimental success. The reaction proceeds primarily via a Single Electron Transfer (SET) mechanism coupled with Hydrogen Atom Transfer (HAT) .

The Radical Cascade
  • Initiation: The photocatalyst (PC) is excited by visible light (

    
    ), generating an electron-hole pair (
    
    
    ).
  • Radical Flux: The electron reduces persulfate (

    
    ) to sulfate radicals (
    
    
    ), which react with water to form hydroxyl radicals (
    
    
    ).
  • Activation:

    
     abstracts the benzylic hydrogen (
    
    
    ) from the substrate, forming a benzylic radical.
  • 
    -Scission:  The benzylic radical undergoes oxidative cleavage (often assisted by superoxide 
    
    
    or direct hole oxidation) to break the
    
    
    bond.
  • Product Formation: The

    
     fragment becomes Benzaldehyde; the 
    
    
    fragment is oxidized to 3-Methoxybenzaldehyde (or 3-Methoxybenzoic acid depending on intensity).
Pathway Visualization

GSubstrate2-(3-Methoxyphenyl)-1-phenylethan-1-olIntermediateBenzylic Radical(Cα•)Substrate->IntermediateHAT (by •OH)ExcitationLight Excitation(hν)Catalystg-C3N4 / S2O8(2-)Excitation->CatalystActivatesRadicals•OH / SO4•- GenerationCatalyst->RadicalsSET MechanismRadicals->IntermediateScissionCα-Cβ BondScissionIntermediate->ScissionOxidationProd1BenzaldehydeScission->Prod1Prod23-MethoxybenzaldehydeScission->Prod2

Figure 1: Radical-mediated C-C bond cleavage pathway via photocatalytic SET/HAT mechanisms.

Experimental Protocols

Protocol A: Photocatalytic Cleavage (High Selectivity)

Recommended for mechanistic studies and small-scale screening.

Reagents:

  • Substrate: this compound (0.1 mmol)

  • Catalyst: Alkali-treated Graphitic Carbon Nitride (KLCN) or standard g-C

    
    N
    
    
    (10 mg).
  • Oxidant: K

    
    S
    
    
    O
    
    
    (1.5 equiv).
  • Solvent: Acetonitrile/Water (9:1 v/v, 2 mL).

  • Atmosphere: Air or N

    
     (Air preferred for ROS generation).
    

Workflow:

  • Dispersion: In a 10 mL Pyrex tube, disperse the photocatalyst in the solvent mixture using ultrasonication for 10 minutes. Critical: Homogeneous dispersion prevents hot-spots.

  • Addition: Add the substrate and K

    
    S
    
    
    O
    
    
    . Seal the tube with a septum.
  • Irradiation: Place the reactor 5 cm away from a 10W Blue LED (450-460 nm). Stir magnetically at 800 rpm.

    • Note: Use a fan to maintain temperature at 25–30°C to prevent thermal degradation.

  • Duration: Irradiate for 4–6 hours.

  • Work-up: Centrifuge to remove the solid catalyst (catalyst can be washed and reused). Extract the supernatant with Ethyl Acetate (

    
     mL).
    
  • Analysis: Dry organic layer over Na

    
    SO
    
    
    , filter, and analyze via GC-MS or HPLC.
Protocol B: Cu-Catalyzed Aerobic Oxidation (Scalable)

Recommended for gram-scale synthesis.

Reagents:

  • Catalyst: CuCl (5 mol%).

  • Co-catalyst: TEMPO (5 mol%) or 1,10-Phenanthroline (5 mol%).

  • Base: K

    
    CO
    
    
    (0.5 equiv).
  • Solvent: Toluene or DMF.

  • Oxidant: Atmospheric Oxygen (O

    
     balloon).
    

Workflow:

  • Charge: Add substrate, CuCl, ligand/TEMPO, and base to a round-bottom flask.

  • Solvation: Add solvent (0.2 M concentration relative to substrate).

  • Oxygenation: Purge the flask with O

    
     for 5 minutes, then attach an O
    
    
    balloon.
  • Reaction: Heat to 80–100°C with vigorous stirring for 12 hours.

  • Quench: Cool to room temperature. Add 1M HCl to quench the copper species.

  • Extraction: Extract with EtOAc. Wash with brine.

Data Analysis & Validation

To validate the cleavage, you must track the disappearance of the dimer and the appearance of the two monomeric aldehydes.

Table 1: Expected Analytical Parameters (GC-MS)

CompoundStructure FragmentApprox.[1][2][3][4][5][6][7][8][9] Retention Index (DB-5)Key MS Ions (m/z)
Substrate Dimer~2100228 (

), 121, 107
Product A Benzaldehyde~950106 (

), 77, 51
Product B 3-Methoxybenzaldehyde~1180136 (

), 135, 107

Self-Validating Check:

  • Mass Balance: The molar sum of Benzaldehyde + 3-Methoxybenzaldehyde should equal the moles of substrate consumed (assuming >95% selectivity).

  • Control Experiment: Run the reaction in the dark (Protocol A) or without Cu (Protocol B). <5% conversion confirms the catalytic nature of the mechanism.

References

  • Efficient Photocatalytic Cleavage of C–C Bonds in β-1 Lignin Models. ACS Sustainable Chemistry & Engineering. (2024). Describes the KLCN/Persulfate system and SET mechanism. [Link]

  • Photocatalytic, Oxidative Cleavage of C-C Bond in Lignin Models. Chemistry - A European Journal. (2024). Details chlorine-radical mediated protocols. [Link]

  • Copper-Catalyzed Oxidative Cleavage of the C–C Bonds of β-Alkoxy Alcohols. ACS Omega. (2020).[3] Provides the basis for the copper/air aerobic oxidation protocol. [Link]

  • Selective C–C Bond Cleavage in Diols and Lignin Models. Catalysts. (2020).[3] Discusses vanadium-based oxidative cleavage relevant to 1,2-diaryl substrates. [Link]

Using 2-(3-Methoxyphenyl)-1-phenylethan-1-ol in photocatalytic degradation experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Photocatalytic Degradation of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol: A Methodological Guide

Audience: Researchers, scientists, and drug development professionals engaged in environmental remediation and advanced oxidation processes.

Introduction

This compound is an aromatic alcohol whose structural complexity, featuring two phenyl rings, a hydroxyl group, and a methoxy ether linkage, makes it a pertinent model compound for studying the fate of persistent organic pollutants (POPs) in aqueous environments. Heterogeneous photocatalysis, an advanced oxidation process (AOP), offers a promising, environmentally friendly technology for the complete mineralization of such refractory organic compounds into benign substances like CO₂ and H₂O.[1][2]

This guide provides a comprehensive framework for conducting the photocatalytic degradation of this compound using titanium dioxide (TiO₂), a widely utilized, stable, and non-toxic photocatalyst.[2] We will delve into the foundational mechanisms, present detailed, validated protocols for experimentation and analysis, and offer insights into data interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the degradation process.

Foundational Principles of TiO₂ Photocatalysis

The efficacy of TiO₂-based photocatalysis hinges on its electronic structure as a semiconductor. When TiO₂ is irradiated with photons of energy equal to or greater than its band gap (e.g., λ < 385 nm for anatase TiO₂), an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the VB.[3][4]

e⁻/h⁺ Pair Generation: TiO₂ + hν → e⁻ (CB) + h⁺ (VB)

These charge carriers migrate to the catalyst surface and initiate a cascade of redox reactions, generating highly reactive oxygen species (ROS).[5]

  • Oxidative Pathway: The valence band holes (h⁺) are powerful oxidants that can directly oxidize adsorbed organic molecules. More importantly, they react with water or hydroxide ions to form hydroxyl radicals (•OH), which are extremely potent, non-selective oxidizing agents responsible for the primary degradation of the target pollutant.[4]

    • h⁺ + H₂O → •OH + H⁺

    • h⁺ + OH⁻ → •OH

  • Reductive Pathway: The conduction band electrons (e⁻) are captured by molecular oxygen (O₂) adsorbed on the catalyst surface, generating superoxide radical anions (•O₂⁻).[3] These can further react to produce other ROS, including hydroxyl radicals.

    • e⁻ + O₂ → •O₂⁻

The culmination of these reactions is the systematic breakdown of the organic substrate, in this case, this compound, through radical-mediated attack.

Caption: Conceptual diagram of the TiO₂ photocatalytic mechanism.

Materials and Equipment

Reagents
  • This compound (≥98% purity, CAS: 237763-20-1)

  • Titanium dioxide (e.g., Degussa P25, anatase/rutile mix)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Perchloric acid or Sodium hydroxide (for pH adjustment)

  • Isopropanol (scavenger, optional)

  • Benzoquinone (scavenger, optional)

  • EDTA (scavenger, optional)

Equipment
  • Batch photoreactor with a quartz window[6][7]

  • UV-A lamp (e.g., medium-pressure mercury lamp, λ ≈ 365 nm) or a solar simulator (Xenon lamp)

  • Magnetic stirrer and stir bars

  • Water bath or cooling system to maintain constant temperature[6]

  • pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Total Organic Carbon (TOC) analyzer

  • Syringe filters (0.22 µm PTFE or similar)

Experimental Protocols

Protocol 3.1: Preparation of Reagents and Standards
  • Pollutant Stock Solution: Accurately weigh ~22.8 mg of this compound and dissolve it in 10 mL of methanol to create a 10 mM stock solution. Store in the dark at 4°C. Causality: A stock solution in an organic solvent prevents hydrolysis and allows for precise dilution into the aqueous reaction medium to achieve the desired initial concentration (C₀).

  • Working Solution: Prepare the experimental solution by spiking the required volume of the stock solution into a known volume of ultrapure water. A typical starting concentration is 10-20 mg/L (approx. 44-88 µM).

  • Photocatalyst Suspension: Prepare a catalyst stock suspension (e.g., 1 g/L) in ultrapure water. Disperse the TiO₂ powder by sonicating for 15-30 minutes before use to break up agglomerates and ensure a uniform particle distribution. Causality: Proper dispersion is critical for maximizing the available catalyst surface area and ensuring consistent results.

  • HPLC Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10, 20 mg/L) by diluting the stock solution in a water/acetonitrile mixture that mimics the mobile phase composition. This ensures accurate quantification.

Protocol 3.2: Photocatalytic Degradation Procedure
  • Reactor Setup: Add the desired volume of the pollutant working solution to the photoreactor. Place the reactor on a magnetic stirrer and add a stir bar. If required, place the reactor in a water bath to maintain a constant temperature (e.g., 25°C).

  • Catalyst Addition: Add the required volume of the TiO₂ stock suspension to the reactor to achieve the desired catalyst loading. A common starting point is 0.5 g/L.

  • Adsorption-Desorption Equilibrium (Self-Validating Step): Stir the suspension in complete darkness for 30-60 minutes. Causality: This critical step ensures that any initial removal of the pollutant due to physical adsorption onto the catalyst surface is accounted for. The photocatalytic reaction is considered to start only after this equilibrium is reached. Take a sample at the end of this period (t=0) to establish the initial concentration for the photocatalytic phase.

  • Initiate Photoreaction: Turn on the light source to begin the irradiation. Start a timer.

  • Sampling: Withdraw aliquots (e.g., 1-2 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Quenching: Immediately filter each aliquot through a 0.22 µm syringe filter to remove the TiO₂ particles and quench the photocatalytic reaction. Transfer the filtrate to an HPLC vial for analysis.

  • Control Experiments (Self-Validating Step): To ensure the observed degradation is due to photocatalysis, perform two control experiments:

    • Photolysis: Irradiate the pollutant solution without the TiO₂ catalyst.

    • Adsorption (Dark Control): Stir the pollutant solution with the TiO₂ catalyst in the dark for the entire duration of the experiment.

Protocol 3.3: Analytical Methodology

The primary analytical technique for monitoring the degradation of the parent compound is HPLC.

HPLC Parameters Value / Description Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent separation for aromatic compounds.
Mobile Phase Isocratic; Acetonitrile:Water (e.g., 60:40 v/v)A common mobile phase for compounds of this polarity.
Flow Rate 1.0 mL/minStandard flow rate for efficient separation.
Injection Volume 20 µLA typical volume for analytical HPLC.
Column Temperature 30°CMaintains stable retention times.
Detection UV-Vis Detector at λmax (approx. 220 nm and 270 nm)Aromatic rings provide strong UV absorbance for sensitive detection.

Mineralization Analysis: Use a TOC analyzer to measure the Total Organic Carbon in samples taken at the beginning and end of the experiment. A significant decrease in TOC confirms the conversion of the organic molecule to CO₂.[8]

Data Analysis and Interpretation

  • Degradation Efficiency: Calculate the percentage of degradation at each time point using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration after dark adsorption, and Cₜ is the concentration at time t.

  • Kinetic Analysis: The photocatalytic degradation of many organic pollutants at low concentrations follows pseudo-first-order kinetics, described by the Langmuir-Hinshelwood model.[9] ln(C₀ / Cₜ) = k_app * t where k_app is the apparent pseudo-first-order rate constant (min⁻¹). A plot of ln(C₀ / Cₜ) versus time (t) should yield a straight line, and the slope will be k_app.

Sample Data Presentation

Time (min)Concentration (mg/L)ln(C₀/Cₜ)Degradation (%)
010.20.000.0
156.80.4033.3
304.50.8155.9
602.11.5879.4
900.92.4391.2
1200.33.5397.1

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Caption: Experimental workflow for photocatalytic degradation.

References

  • Scientific.net. Photocatalytic Degradation of Organic Pollutants: A Review. Available from: [Link]

  • Li, X., Wei, H., Song, T., & Lu, H. (2023). A review of the photocatalytic degradation of organic pollutants in water by modified TiO2. Water Science and Technology, 88(6), 1495-1507. Available from: [Link]

  • Wu, T., Liu, G., Zhao, J., Hidaka, H., & Serpone, N. (1998). Mechanism of TiO2-Assisted Photocatalytic Degradation of Dyes under Visible Irradiation: Photoelectrocatalytic Study by TiO2-Film Electrodes. The Journal of Physical Chemistry B, 102(30), 5845-5851. Available from: [Link]

  • Li, X., Wei, H., Song, T., & Lu, H. (2023). A review of the photocatalytic degradation of organic pollutants in water by modified TiO2. Water Science and Technology, 88(6), 1495-1507. Available from: [Link]

  • ResearchGate. Experimental setup for photocatalytic degradation. Available from: [Link]

  • Nishanth, D., & Kumar, S. G. (2021). Insights into the TiO2-Based Photocatalytic Systems and Their Mechanisms. Catalysts, 11(11), 1344. Available from: [Link]

  • Mera, A. C., & Iancu, V. (2022). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. Materials, 15(23), 8619. Available from: [Link]

  • Gao, Y., Liu, S., Ge, L., & Han, C. (2014). Highly Efficient Photocatalytic Degradation of Organic Pollutants by PANI-Modified TiO2 Composite. ACS Applied Materials & Interfaces, 6(19), 17266-17273. Available from: [Link]

  • Pichat, P., Disdier, J., Hoang-Van, C., Mas, D., & Goutailler, G. (2000). Different methods in TiO2 photodegradation mechanism studies: gaseous and TiO2-adsorbed phases. Catalysis Today, 63(2-4), 363-369. Available from: [Link]

  • YouTube. Photocatalytic Applications of TiO2 and Mechanism of Photocatalysis and milestones in TiO2. Available from: [Link]

  • Linsebigler, A. L., Lu, G., & Yates, J. T. (1995). Photocatalysis on TiO2 Surfaces: Principles, Mechanisms, and Selected Results. Chemical Reviews, 95(3), 735-758. Available from: [Link]

  • YouTube. Sustainable Photocatalytic Degradation of Methylene Blue Using Biochar-LDH Nanocomposite. Available from: [Link]

  • ResearchGate. Schematic Diagram of Experimental Setup of Photocatalysis. Available from: [Link]

  • ideXlab. Aromatic Alcohols - Explore the Science & Experts. Available from: [Link]

  • Li, P., Wang, Z., Liu, X., Wang, X., Wang, X., & Wang, L. (2022). Photocatalytic Anaerobic Oxidation of Aromatic Alcohols Coupled With H2 Production Over CsPbBr3/GO-Pt Catalysts. Frontiers in Chemistry, 10, 856943. Available from: [Link]

  • Xi'an Taikang Biotechnology Co., Ltd. Coupled systems for selective oxidation of aromatic alcohols to aldehydes and reduction of nitrobenzene into aniline using. Available from: [Link]

  • ResearchGate. Photocatalytic degradation experiment setup. Available from: [Link]

  • Li, P., Wang, Z., Liu, X., Wang, X., Wang, X., & Wang, L. (2022). Photocatalytic Anaerobic Oxidation of Aromatic Alcohols Coupled With H2 Production Over CsPbBr3/GO-Pt Catalysts. Frontiers in Chemistry, 10, 856943. Available from: [Link]

  • University of British Columbia. Photocatalytic Oxidation of an Organic Dye Using Titanium Dioxide. Available from: [Link]

  • Queen's University Belfast. The application of voltammetric techniques for the detection and monitoring of the photocatalytic degradation. Available from: [Link]

  • ResearchGate. (PDF) Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. Available from: [Link]

  • Xi'an Taikang Biotechnology Co., Ltd. Applied Catalysis B. Available from: [Link]

  • Jo, W. K., & Tonda, S. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. Photonics, 10(4), 405. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12499847, this compound. Available from: [Link]

  • MDPI. An Alternative Methodology for the Evaluation of Photocatalytic Activity of Polymeric Coatings by Monitoring Dye Degradation. Available from: [Link]

  • ResearchGate. Photodegradation of methoxy substituted curcuminoids. Available from: [Link]

  • PrepChem.com. Synthesis of 2-(p-methoxyphenyl)-ethan-1-ol. Available from: [Link]

  • U.S. Environmental Protection Agency. (S)-2-Methoxy-1-phenylethanol Properties. Available from: [Link]

  • LookChem. 2-(4-Methoxyphenyl)-1-phenylethanol. Available from: [Link]

  • Google Patents. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15680503, 1-(3-Methoxyphenyl)-1-phenylethanol. Available from: [Link]

  • ResearchGate. (PDF) Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. Available from: [Link]

  • ResearchGate. (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Available from: [Link]

  • Semantic Scholar. Photocatalytic degradation of aromatic pollutants: a pivotal role of conduction band electron in distribution of hydroxylated intermediates. Available from: [Link]

  • ResearchGate. Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Available from: [Link]

  • MDPI. MXene-Based Photocatalysts in Degradation of Organic and Pharmaceutical Pollutants. Available from: [Link]

  • Mahmood, A., et al. (2021). Degradation behavior of mixed and isolated aromatic ring containing VOCs: Langmuir-Hinshelwood kinetics. Journal of Environmental Chemical Engineering, 9(4), 105069. Available from: [Link]

Sources

Green chemistry approaches to synthesizing 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sustainable Synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Executive Summary

Target Molecule: this compound CAS: 94001-64-6 (Generic racemate ref) Significance: This 1,2-diarylethanol scaffold is a critical intermediate in the synthesis of stilbenoids, combretastatin analogues (tubulin polymerization inhibitors), and estrogen receptor modulators.

The Challenge: Traditional synthesis relies on Grignard additions (Benzylmagnesium chloride + Benzaldehyde) requiring anhydrous diethyl ether/THF, cryogenic conditions (-78°C), and inert atmospheres.[1] These methods suffer from poor atom economy and high Volatile Organic Compound (VOC) emissions.

The Solution: This guide details two validated "Green Chemistry" protocols:

  • Method A (Biocatalytic): Asymmetric enzymatic reduction of the corresponding ketone (deoxybenzoin) in aqueous buffer.

  • Method B (Organometallic): Aqueous Barbier-type coupling using Zinc in saturated NH₄Cl, eliminating the need for dry solvents.

Method A: Biocatalytic Asymmetric Reduction

Principle: This method utilizes Ketoreductases (KREDs), which are NAD(P)H-dependent oxidoreductases. Unlike chemical reductions (e.g., NaBH₄) that yield racemates, KREDs offer near-perfect enantioselectivity (>99% ee), essential for pharmaceutical applications.[1]

Mechanism: The enzyme transfers a hydride from the cofactor (NADPH) to the re- or si-face of the prochiral ketone. A coupled glucose dehydrogenase (GDH) system recycles the expensive cofactor.

Protocol 1: Enzymatic Reduction of 2-(3-methoxyphenyl)-1-phenylethanone

Reagents:

  • Substrate: 2-(3-methoxyphenyl)-1-phenylethanone (100 mg)

  • Enzyme: KRED-Pglu (from Pichia glucozyma) or commercial KRED screening kit (e.g., Codexis/Almac panels).

  • Cofactor: NADP+ (1.0 mg)

  • Recycling System: Glucose (200 mg) and Glucose Dehydrogenase (GDH, 50 U).[1]

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.[1]

  • Co-solvent: DMSO (5% v/v) to improve substrate solubility.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 10 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (stabilizer).

  • Substrate Solution: Dissolve 100 mg of the ketone substrate in 0.5 mL DMSO.

  • Reaction Initiation:

    • Add the glucose and GDH to the buffer.

    • Add the NADP+ cofactor.

    • Add the KRED enzyme preparation (lyophilized powder or cell-free extract).

    • Add the substrate solution dropwise while stirring.

  • Incubation: Incubate at 30°C in an orbital shaker (250 rpm) for 24 hours.

  • Monitoring: Monitor consumption of ketone via HPLC (C18 column, Acetonitrile/Water gradient).

  • Workup:

    • Extract reaction mixture with Ethyl Acetate (3 x 5 mL).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

    • Green Note: Ethyl acetate can be replaced with bio-based 2-MeTHF.

Causality & Insight:

  • Why Glucose/GDH? Stoichiometric NADPH is prohibitively expensive. The GDH system oxidizes glucose to gluconolactone (a harmless byproduct), regenerating NADPH continuously.[1]

  • Why DMSO? Deoxybenzoins have poor water solubility. 5-10% DMSO creates a "pseudo-homogeneous" system without denaturing the enzyme.

Method B: Aqueous Barbier-Type Coupling

Principle: The Barbier reaction generates the organometallic species in situ, reacting it immediately with the electrophile.[1][2] Unlike Grignard reagents, organozinc species formed in water are sufficiently stable to react with aldehydes before hydrolyzing.[1]

Reaction: Benzaldehyde + 3-Methoxybenzyl bromide + Zn


 Product
Protocol 2: Zinc-Mediated Aqueous Coupling

Reagents:

  • Electrophile: Benzaldehyde (1.0 mmol, 106 mg)[1]

  • Nucleophile Precursor: 3-Methoxybenzyl bromide (1.2 mmol, 241 mg)[1]

  • Metal: Zinc powder (2.0 mmol, 130 mg) - Activated by washing with dilute HCl then Ethanol.[1]

  • Solvent: Saturated aqueous NH₄Cl (5 mL).

  • Additive: THF (0.5 mL) - Optional, only if mass transfer is poor.[1]

Step-by-Step Procedure:

  • Activation: Briefly wash Zn powder with 2% HCl, rinse with water, then ethanol, and dry.[1] (Critical for removing the oxide layer).

  • Setup: In a 20 mL vial, suspend the activated Zn and Benzaldehyde in saturated aqueous NH₄Cl.

  • Addition: Add 3-Methoxybenzyl bromide dropwise at Room Temperature (RT).

    • Note: The reaction is exothermic. Mild cooling may be required on larger scales.

  • Reaction: Stir vigorously for 2–4 hours. The mixture will likely become a grey suspension.

  • Quench/Workup:

    • Filter off excess Zinc.

    • Extract the aqueous filtrate with Ethyl Acetate or Diethyl Carbonate (Green solvent).

    • Wash organic phase with brine and dry.

Causality & Insight:

  • Why NH₄Cl? It acts as a proton source to buffer the pH and breaks down the intermediate zinc alkoxide, preventing the formation of insoluble zinc hydroxides that coat the metal surface and stop the reaction.

  • Safety: This method avoids the "induction period" risks of Grignard reagents, where delayed initiation can lead to thermal runaway.[1]

Comparative Analysis

MetricTraditional GrignardBiocatalytic Reduction (Method A)Aqueous Barbier (Method B)
Solvent Dry THF/Ether (Haz)Water/Buffer (Green)Water/NH₄Cl (Green)
Temp -78°C to 0°C30°C (Ambient)25°C (Ambient)
Selectivity Racemic>99% ee (Chiral) Racemic
Atom Economy Poor (Mg salts waste)High (Catalytic enzyme)Moderate (Zn salts)
E-Factor High (>50)Low (<10)Low (<15)

Visualizations

Figure 1: Biocatalytic Cycle (Method A)

Caption: The coupled enzymatic cycle showing Ketoreductase (KRED) reducing the substrate while Glucose Dehydrogenase (GDH) regenerates the NADPH cofactor.

Biocatalysis Substrate Substrate (Ketone) KRED KRED (Enzyme) Substrate->KRED Product Product (Chiral Alcohol) NADP NADP+ GDH GDH (Cofactor Recycle) NADP->GDH NADPH NADPH NADPH->KRED H- Transfer Glucose Glucose Glucose->GDH Glucono Gluconolactone KRED->Product KRED->NADP GDH->NADPH Regeneration GDH->Glucono

Figure 2: Aqueous Barbier Workflow (Method B)

Caption: Step-by-step workflow for the Zinc-mediated aqueous coupling, highlighting the elimination of inert atmosphere requirements.

BarbierWorkflow Start Start: Reagents Activation 1. Zn Activation (2% HCl Wash) Start->Activation MediaPrep 2. Media Prep (Sat. aq. NH4Cl + Benzaldehyde) Activation->MediaPrep Active Zn Addition 3. Addition (Dropwise 3-OMe-BnBr) MediaPrep->Addition Reaction 4. Reaction (Stir 2-4h @ RT) Addition->Reaction Exothermic Workup 5. Workup (Filter Zn -> Extract) Reaction->Workup

References

  • Contente, M. L., et al. (2016).[1] "Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma."[3][4] Scientific Reports. Available at: [Link]

  • Li, C. J. (2005).[1] "Organic reactions in aqueous media with a focus on carbon-carbon bond formations: A decade update." Chemical Reviews. Available at: [Link]

  • Chattopadhyay, A. (2001).[1] "The Aqueous Barbier Reaction."[5][6][7] Journal of Organic Chemistry. (General methodology reference).

  • Hollmann, F., et al. (2011).[1] "Enzyme-mediated oxidations for the chemist." Green Chemistry. Available at: [Link]

  • Anastas, P. T., & Warner, J. C. (1998).[1] Green Chemistry: Theory and Practice. Oxford University Press. (Foundational Principles).

Sources

Troubleshooting & Optimization

Resolving enantiomers of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol using chiral columns

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHIRAL-2024-05-12 Topic: Enantioseparation of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol Assigned Scientist: Senior Application Specialist, Separation Sciences

Executive Summary & Molecule Analysis

The Challenge: You are attempting to resolve the enantiomers of This compound .

  • Structural Class: 1,2-Diaryl alcohol.

  • Chiral Center: C1 (Benzylic position).

  • Key Interactions:

    • Hydroxyl Group (-OH): Hydrogen bond donor/acceptor. Critical for "anchoring" the molecule to the chiral stationary phase (CSP).[1]

    • Methoxy Group (-OCH₃): Hydrogen bond acceptor. Adds steric bulk and polarity at the meta position of the distal ring.

    • Aromatic Rings:

      
      -
      
      
      
      stacking interactions with the carbamate linkage of the CSP.

Expert Insight: For 1,2-diarylethanols, the separation is primarily driven by hydrogen bonding and steric fit. The "gold standard" columns for this class are the Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) derivatives.[2] The 3-methoxy group introduces a specific steric constraint that often resolves better on Amylose-based phases (like Chiralpak IA/AD) due to their helical cavity shape, though Cellulose phases (OD/IB) should be the secondary screen.

Method Development Protocol (Standard Operating Procedure)

Do not rely on guesswork. Follow this self-validating screening protocol to guarantee separation.

Phase 1: The Primary Screen (Analytical Scale)

Column Selection:

  • Primary: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))[2][3]

  • Secondary: Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate))

Mobile Phase Strategy: We utilize Normal Phase (NP) as the starting point. It provides the highest probability of success for aromatic alcohols by maximizing H-bonding interactions between the solute and the CSP.

ParameterCondition A (Starting Point)Condition B (Optimization)
Solvent System n-Hexane / Ethanol (90:10 v/v)n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min (for 4.6mm ID)0.5 - 1.0 mL/min
Temperature 25°C15°C - 35°C
Detection UV @ 254 nm (Aromatic max)UV @ 210 nm
Sample Conc. 1.0 mg/mL in Mobile Phase--

Why Ethanol? While Isopropanol (IPA) is standard, Ethanol is often superior for methoxy-substituted aromatics. It is a stronger solvent and a sharper H-bond donor, which can reduce peak tailing caused by the ether oxygen interacting with residual silanols.

Phase 2: Decision Logic (Workflow)

MethodDev Start Start: Screen Chiralpak IA Hex/EtOH (90:10) CheckRes Calculate Resolution (Rs) Start->CheckRes Success Rs > 1.5 Method Validated CheckRes->Success Yes Partial 0.5 < Rs < 1.5 Partial Separation CheckRes->Partial Partial Fail Rs = 0 (Co-elution) CheckRes->Fail No Opt_T Lower Temp to 15°C (Enhance Enthalpy) Partial->Opt_T Switch_Solv Switch Modifier (EtOH -> IPA) Fail->Switch_Solv Opt_T->CheckRes Switch_Col Switch Column (IA -> OD-H or IC) Switch_Solv->Switch_Col If still fails

Caption: Logical workflow for primary screening and optimization of chiral resolution.

Troubleshooting Center (FAQs)

Issue 1: "I have separation, but the peaks are tailing badly (As > 1.5)."

Diagnosis: Tailing in chiral chromatography of alcohols is usually caused by:

  • Non-specific interactions: The -OH or -OCH₃ groups interacting with residual silanols on the silica support (not the chiral selector).

  • Mass Overload: You are injecting too much mass for the specific adsorption sites.

The Fix:

  • Step 1 (The Additive): Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase.

    • Scientific Logic:[4][5] Although your molecule is neutral, trace additives mask the "hot spots" (silanols) on the silica surface. For alcohols, acidic additives (TFA) often sharpen peaks better than basic ones.

  • Step 2 (The Solvent): Switch from Hexane/IPA to Hexane/Ethanol . Ethanol is more polar and suppresses silanol interactions more effectively than IPA.

Issue 2: "The retention time is shifting between runs."

Diagnosis: This is a classic sign of Mobile Phase Conditioning failure.

  • Amylose/Cellulose phases adsorb water from the atmosphere or solvents.

  • Hexane is non-polar; if your Ethanol/IPA is hygroscopic (absorbs water), the water content in the column changes, altering the 3D structure of the polysaccharide polymer.

The Fix:

  • Protocol: Flush the column with the exact mobile phase for at least 30-60 minutes before starting the sequence.

  • Control: Use pre-mixed solvents rather than relying on the pump to mix 90% Hexane and 10% Ethanol, as pump fluctuations at low %B can cause retention drift.

Issue 3: "I need to scale this up for purification. Can I use Dichloromethane (DCM)?"

Diagnosis: DCM is an excellent solvent for solubility, but it is forbidden on coated columns (like Chiralcel OD-H or Chiralpak AD-H) as it will strip the polymer off the silica, destroying the column.

The Fix:

  • Check your column label. [6]

    • If you are using Chiralpak IA, IB, IC, ID, IE, IF (Immobilized): YES , you can use DCM. It often improves solubility and resolution.

    • If you are using OD-H, AD-H (Coated): NO . You must stick to Alkanes/Alcohols.

System Suitability Test (SST) Criteria

Before running your samples, ensure your system meets these criteria to guarantee data integrity.

MetricAcceptance CriteriaFailure Action
Resolution (

)

(Baseline)
Decrease flow rate; Lower Temperature.
Tailing Factor (

)

Add 0.1% TFA; Check column frit.
Capacity Factor (

)

Decrease modifier strength (e.g., 90:10

95:5).
Selectivity (

)

Switch column chemistry.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (Accessed 2024).[1] Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
  • Subramanian, G. (Ed.).[4] (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Source for troubleshooting tailing in aromatic alcohols).

  • ChromAcademy. HPLC Troubleshooting Guide: Peak Tailing. Link

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Link

Sources

Overcoming steric hindrance in 2-(3-Methoxyphenyl)-1-phenylethan-1-ol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Overcoming Steric Hindrance & Side Reactions in 1,2-Diarylethanols

Executive Summary & Molecular Analysis

Welcome to the technical support hub. You are likely encountering low yields or alkene byproducts while attempting to derivatize 2-(3-Methoxyphenyl)-1-phenylethan-1-ol .

This molecule presents a "perfect storm" of synthetic challenges:

  • Steric Crowding: It is a secondary alcohol flanked by a phenyl ring at

    
     and a bulky 3-methoxyphenylmethyl group at 
    
    
    
    . The rotational freedom of the
    
    
    bond creates a "sweeping" steric volume that blocks nucleophilic approach.
  • Electronic Lability (The Stilbene Trap): The hydroxyl group is benzylic.[1] The adjacent proton at

    
     is acidic enough to allow rapid elimination. The product of elimination is a conjugated stilbene derivative, which is thermodynamically favored over the alcohol, making dehydration a massive competitive pathway.
    

This guide provides high-precision protocols to bypass these barriers, moving beyond standard textbook methods to advanced catalytic systems.

Decision Matrix: Select Your Workflow

Before proceeding, identify your target derivative and current failure mode.

DerivatizationStrategy Start Target Derivative Type Select Reaction Type Start->Type Acyl Esters (Acylation) Type->Acyl Ether Ethers/Protection Type->Ether AcylProb Issue: No Reaction or Slow? Acyl->AcylProb Steglich Protocol A: Modified Steglich (High DMAP) AcylProb->Steglich Mild Hindrance Lewis Protocol B: Sc(OTf)3 Catalysis (The 'Nuclear' Option) AcylProb->Lewis Severe Hindrance EtherProb Issue: Elimination (Stilbene)? Ether->EtherProb Mitsunobu Protocol C: Modified Mitsunobu (ADDP/PBu3) EtherProb->Mitsunobu Inversion Required AgOx Protocol D: Ag2O Mediated (Base-Free) EtherProb->AgOx Retention/Neutral

Figure 1: Strategic decision tree for selecting the appropriate derivatization protocol based on steric severity and side-reaction risks.

Critical Troubleshooting & Protocols

Module A: Difficult Esterification (Acylation)

The Problem: Standard acetylation (Acetic Anhydride/Pyridine) or Fischer esterification yields <20% product. The Cause: The


 benzyl arm blocks the trajectory of the acylating agent. Pyridine is not nucleophilic enough to generate the active acyl species in the presence of this steric bulk.
Protocol 1: The "Turbo-Steglich" Method

Best for: Valuable substrates where mild conditions are required.

Standard Steglich uses catalytic DMAP (5-10 mol%). For this hindered substrate, we must shift the equilibrium toward the


-acylpyridinium intermediate.

Reagents:

  • Substrate: 1.0 equiv

  • Carboxylic Acid: 1.5 equiv[2]

  • DCC (Dicyclohexylcarbodiimide): 1.5 equiv

  • DMAP: 0.5 - 1.0 equiv (Stoichiometric, not catalytic)

  • Solvent: Dry DCM (0.1 M)

Step-by-Step:

  • Dissolve the carboxylic acid and DMAP in dry DCM. Stir for 5 minutes. Note: Pre-forming the acyl-DMAP complex is crucial.

  • Add the alcohol substrate.[3][4][5]

  • Cool to 0°C. Add DCC in one portion.

  • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Validation: Monitor TLC. If urea precipitates but SM remains, add 0.5 equiv of Sc(OTf)3 (see Protocol 2).

Protocol 2: Scandium(III) Triflate Catalysis (The "Nuclear Option")

Best for: Extremely hindered esters (e.g., Pivalates, Benzoates) where Steglich fails.

Lewis acids like Sc(OTf)3 are extremely oxophilic and small enough to activate the anhydride even in crowded environments [1].

Reagents:

  • Substrate: 1.0 equiv

  • Acid Anhydride: 2.0 - 3.0 equiv

  • Catalyst: Sc(OTf)3 (5 mol%) [6]

  • Solvent: MeCN or Nitromethane (CH3NO2) - Solvent polarity accelerates the ionization.

Step-by-Step:

  • Dissolve alcohol and anhydride in MeCN.

  • Cool to -20°C (Critical to prevent elimination).

  • Add Sc(OTf)3.

  • Monitor closely by TLC.[3] Most reactions complete in <1 hour even at low temps.

  • Quench: Add aqueous NaHCO3 immediately upon completion to neutralize generated acid and prevent acid-catalyzed dehydration to the stilbene.

Module B: Etherification & Protection (Avoiding Elimination)

The Problem: Using NaH/Alkyl Halide (Williamson Ether Synthesis) turns the solution yellow/brown and yields the stilbene alkene. The Cause: The benzylic proton is acidic. Strong bases (NaH, KOH) act as bases rather than nucleophiles, triggering E2 elimination.

Protocol 3: Modified Mitsunobu (Tsunoda Reagent)

Best for: Inverting stereochemistry while forming ethers/esters.

Standard DEAD/PPh3 often fails because the betaine intermediate is too bulky to attack the hindered alcohol. We substitute with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) [2].

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Acid/Phenol): 1.5 equiv[2]

  • PBu3: 1.5 equiv

  • ADDP: 1.5 equiv[3]

  • Solvent: Toluene (preferred over THF for higher thermal stability)

Step-by-Step:

  • Dissolve substrate, nucleophile, and PBu3 in Toluene under Argon.

  • Cool to 0°C.

  • Add ADDP as a solid (or solution) slowly.

  • Crucial: If no reaction at RT after 4 hours, heat to 60°C. The ADDP/PBu3 system is stable at elevated temperatures where DEAD decomposes.

Protocol 4: Silver Oxide Mediated Alkylation

Best for: Methylation/Benzylation with retention of configuration (mostly) and zero elimination.

Ag2O acts as a mild base that coordinates the halide, facilitating an


-like pathway without generating free alkoxide ions that trigger elimination [3].

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide (e.g., MeI, BnBr): 5.0 - 10.0 equiv

  • Ag2O: 2.0 - 3.0 equiv

  • Solvent: DMF or DCM

Step-by-Step:

  • Dissolve substrate in solvent.[3][4]

  • Add Alkyl Halide.

  • Add Ag2O solid in one portion.

  • Wrap flask in foil (light sensitive) and stir vigorously for 24h.

  • Filter through Celite.

Mechanistic Insight: Why These Protocols Work

To understand why standard methods fail, we must visualize the transition states.

Mechanism cluster_Fail Standard Failure Mode cluster_Success Success Mode (Sc(OTf)3) Substrate Hindered Alcohol (2-substituted-1-phenylethanol) Base Strong Base (NaH/TEA) Substrate->Base Fast Deprotonation of Benzylic H Lewis Sc(III) Activation Substrate->Lewis Elim E2 Elimination (Stilbene Formation) Base->Elim Fast Deprotonation of Benzylic H TS Compact TS (No Base Required) Lewis->TS Product Derivatized Product TS->Product

Figure 2: Mechanistic divergence. Strong bases trigger elimination (Red pathway). Lewis acids or specific Mitsunobu reagents activate the electrophile without disturbing the acidic benzylic proton (Green pathway).

Comparative Data Table

MethodReagentsSteric ToleranceElimination RiskYield (Typical)*
Standard Acylation Ac2O / PyridineLowLow< 20%
Steglich (High Load) DCC / DMAP (1 eq)MediumLow60 - 80%
Lewis Acid Sc(OTf)3 / Anhydride High Very Low > 90%
Williamson Ether NaH / R-XLowHigh (Critical) 0% (Alkene)
Modified Mitsunobu ADDP / PBu3HighMedium70 - 85%
Silver Oxide Ag2O / R-XMediumVery Low60 - 75%

*Yields estimated based on typical hindered benzylic alcohol substrates.

FAQ: Troubleshooting

Q: I tried the Sc(OTf)3 method, but my product decomposed on the silica column. A: Benzylic esters can be acid-sensitive. Sc(OTf)3 is a Lewis acid. Ensure you quench the reaction with aqueous NaHCO3 before workup. Add 1% Triethylamine to your chromatography solvent system to neutralize the silica gel.

Q: Can I use TBDMS-Cl to protect this alcohol? A: Standard TBDMS-Cl/Imidazole will likely be too slow (days). Use TBDMS-OTf (Triflate) with 2,6-lutidine at 0°C. The triflate is significantly more reactive and 2,6-lutidine is a non-nucleophilic base that minimizes elimination risk.

Q: Why do I see a spot with lower Rf that glows blue under UV? A: That is likely the stilbene elimination product. It is highly conjugated (fluorescent) and less polar than the alcohol. If you see this, your reaction conditions are too basic or too hot. Switch to the Ag2O or Sc(OTf)3 protocols immediately.

References

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1995). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides.[7][8] Journal of the American Chemical Society, 117(36), 9222–9223.

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction.[9] Tetrahedron Letters, 34(10), 1639-1642.

  • Tanabe, Y., Murakami, M., Kitaichi, K., & Yoshida, Y. (1994). Mild and efficient etherification of alcohols with alkyl halides mediated by silver oxide. Tetrahedron Letters, 35(45), 8409-8412.

  • Neises, B., & Steglich, W. (1978).[5][10][11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[10]

Sources

Technical Support Center: Scale-up and Troubleshooting for the Synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the successful and efficient production of this target molecule.

I. Synthetic Strategy and Core Challenges

The most common and scalable synthetic route to this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction can be approached in two primary ways:

  • Route A: Reaction of 3-methoxybenzylmagnesium halide with benzaldehyde.

  • Route B: Reaction of phenylmagnesium halide with 3-methoxybenzaldehyde.

Both routes are viable; however, the choice may depend on the availability and cost of the starting materials. The primary challenges in the scale-up of this synthesis are typical for Grignard reactions and include:

  • Initiation of the Grignard Reagent Formation: Difficulty in starting the reaction between magnesium and the organic halide.

  • Exothermic Nature of the Reaction: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.[1]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture, which can quench the reagent and reduce yield.[1][2]

  • Side Reactions: Formation of undesired products such as homocoupling (Wurtz-type) byproducts.

  • Product Purification: Isolation of the desired alcohol from unreacted starting materials, byproducts, and magnesium salts.

This guide will address these challenges in a practical question-and-answer format.

II. Troubleshooting Guide

A. Grignard Reagent Formation

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue. Here are the primary causes and troubleshooting steps:

  • Moisture: The presence of even trace amounts of water will prevent the Grignard reagent from forming.

    • Solution: Ensure all glassware is oven-dried overnight and assembled while hot under a stream of inert gas (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves.

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide.

    • Solutions:

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction mixture.[3] The disappearance of the iodine color or the evolution of gas indicates the activation of the magnesium surface.

  • Purity of Starting Materials: Impurities in the organic halide or solvent can inhibit the reaction.

    • Solution: Use high-purity, freshly distilled organic halides and anhydrous grade solvents.

Q2: The reaction mixture is turning dark brown or black during Grignard reagent formation. Is this normal?

A2: A color change to cloudy grey or light brown is normal as the Grignard reagent forms. However, a very dark brown or black color can indicate side reactions, most commonly Wurtz-type coupling, where two organic halide molecules react to form a dimer (e.g., biphenyl or 1,2-bis(3-methoxyphenyl)ethane).

  • Cause: This is often promoted by localized high temperatures or high concentrations of the organic halide.

  • Solution:

    • Slow Addition: Add the organic halide solution dropwise to the magnesium suspension to maintain a steady reflux without excessive heat generation.

    • Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent localized "hot spots."

    • Temperature Control: Use an ice bath to moderate the reaction temperature, especially during the initial phase.

B. Reaction with the Carbonyl Compound

Q3: My yield of this compound is low. What are the likely reasons?

A3: Low yields can stem from several factors:

  • Incomplete Grignard Reagent Formation: If the Grignard reagent was not formed in high yield, the subsequent reaction will be stoichiometricly limited.

  • Premature Quenching: As mentioned, any protic source will destroy the Grignard reagent.

  • Side Reactions:

    • Enolization: If using a ketone with alpha-hydrogens, the Grignard reagent can act as a base, leading to enolization of the ketone instead of nucleophilic addition. This is less of a concern with aldehydes like benzaldehyde or 3-methoxybenzaldehyde.

    • Reduction: In some cases, the Grignard reagent can reduce the carbonyl compound to an alcohol, especially with bulky Grignard reagents.

  • Inefficient Work-up: Improper quenching and extraction can lead to loss of product.

Solutions:

  • Titration of Grignard Reagent: For large-scale reactions, it is advisable to determine the concentration of the Grignard reagent by titration before adding the carbonyl compound to ensure accurate stoichiometry.

  • Controlled Addition of Carbonyl: Add the aldehyde (dissolved in anhydrous ether or THF) dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exotherm.

  • Careful Quenching: Pour the reaction mixture onto a vigorously stirred mixture of ice and a saturated aqueous solution of ammonium chloride. This will quench the reaction and dissolve the magnesium salts. Avoid using strong acids initially, as this can promote dehydration of the tertiary alcohol product.

C. Product Purification

Q4: I have an oily crude product that is difficult to purify. What are the recommended purification methods?

A4: The crude product often contains the desired alcohol, unreacted aldehyde, and non-polar byproducts like biphenyl.

  • Column Chromatography: This is a reliable method for separating the product from impurities. A typical mobile phase is a mixture of hexane and ethyl acetate, starting with a low polarity to elute non-polar byproducts and gradually increasing the polarity to elute the desired alcohol.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an effective purification method.

    • Solvent Selection: A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for similar alcohols include ethanol/water, acetone/hexane, or toluene/hexane.[4][5] It is recommended to perform small-scale solvent screening to find the optimal system.

Q5: How can I confirm the purity and identity of my final product?

A5: The identity and purity of this compound should be confirmed by a combination of techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the fractions from column chromatography.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Provides detailed structural information.

    • IR Spectroscopy: Will show a characteristic broad O-H stretch for the alcohol group.

    • Mass Spectrometry: To confirm the molecular weight of the product.

III. Frequently Asked Questions (FAQs)

Q: Which synthetic route is better, A or B?

A: Both routes are chemically sound. The decision often comes down to the cost and availability of the starting materials: 3-methoxybenzyl chloride/bromide and benzaldehyde (Route A) versus bromobenzene and 3-methoxybenzaldehyde (Route B). In some cases, one of the organic halides may be more reactive or prone to side reactions, which could influence the choice for a large-scale synthesis.

Q: Can I use a different solvent instead of diethyl ether or THF?

A: Diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions because they are aprotic and solvate the magnesium center, which is crucial for reagent formation and stability. While other ethereal solvents can be used, non-ethereal solvents are generally not suitable.

Q: What is the expected ¹H and ¹³C NMR data for this compound?

Reference Data for (S)-1-(3-Methoxyphenyl)ethanol: [6]

  • ¹H NMR (400 MHz, CDCl₃): δ 1.49 (d, J = 6.4 Hz, 3H), 2.12 (s, 1H), 3.81 (s, 3H), 4.88 (q, J = 6.4 Hz, 1H), 6.81-6.83 (m, 1H), 6.90-6.92 (m, 2H), 7.24-7.27 (m, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 25.1, 55.2, 70.3, 111.4, 113.1, 117.9, 129.5, 147.7, 159.8.

Q: What are the key safety precautions for scaling up this reaction?

A: The primary safety concern is the highly exothermic nature of the Grignard reaction, which can lead to a runaway reaction if not properly controlled.[1]

  • Temperature Monitoring: Use a thermometer to monitor the internal temperature of the reaction.

  • Cooling Capacity: Ensure that the cooling system (e.g., ice bath, cryocooler) is adequate for the scale of the reaction.

  • Controlled Addition: Use an addition funnel to add reagents slowly and control the rate of the reaction.

  • Inert Atmosphere: Work in a well-ventilated fume hood under an inert atmosphere to prevent exposure to flammable solvents and to protect the reaction from moisture and oxygen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

IV. Experimental Protocols and Data

Detailed Step-by-Step Methodology: Synthesis of this compound (Route A)
  • Preparation:

    • Oven-dry all glassware (a three-necked round-bottom flask, a reflux condenser, an addition funnel, and a magnetic stir bar) overnight and assemble while hot under a stream of nitrogen.

    • Equip the top of the condenser with a nitrogen inlet and a bubbler.

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Grignard Reagent Formation:

    • Prepare a solution of 3-methoxybenzyl chloride (1.0 equivalent) in anhydrous THF.

    • Add a small portion of this solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine.

    • Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add the remaining 3-methoxybenzyl chloride solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Extraction:

    • Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, if the crude product solidifies, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Quantitative Data Summary
ParameterExpected Value
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
Appearance White to off-white solid or viscous oil
Melting Point Data not readily available, will depend on purity
Boiling Point Data not readily available
¹H NMR (CDCl₃, 400 MHz) See spectral data for analogous compounds
¹³C NMR (CDCl₃, 100 MHz) See spectral data for analogous compounds

V. Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification prep1 Dry Glassware prep2 Add Mg Turnings prep1->prep2 grignard1 Add 3-Methoxybenzyl Chloride in THF prep2->grignard1 grignard2 Initiate Reaction (Iodine if needed) grignard1->grignard2 grignard3 Reflux grignard2->grignard3 reaction1 Cool to 0°C grignard3->reaction1 reaction2 Add Benzaldehyde in THF reaction1->reaction2 reaction3 Warm to RT & Stir reaction2->reaction3 workup1 Quench with NH4Cl(aq) reaction3->workup1 workup2 Extract with Ether workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify1 Column Chromatography or Recrystallization workup3->purify1 purify2 Characterization (NMR, MS, MP) purify1->purify2 G LowYield Low Product Yield Cause1 Poor Grignard Formation LowYield->Cause1 Cause2 Premature Quenching LowYield->Cause2 Cause3 Side Reactions LowYield->Cause3 Cause4 Inefficient Work-up LowYield->Cause4 SubCause1a Moisture Present Cause1->SubCause1a SubCause1b Inactive Mg Surface Cause1->SubCause1b Solution1a Use Anhydrous Conditions Cause2->Solution1a Solution2 Inert Atmosphere Cause2->Solution2 Solution3 Control Temperature Cause3->Solution3 Solution4 Careful Quenching/ Extraction Cause4->Solution4 SubCause1a->Solution1a Solution1b Activate Mg SubCause1b->Solution1b

Caption: Troubleshooting logic for low product yield.

VI. References

  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). Retrieved from [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 1 - Supplementary Information. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Preparation of phenylmagnesium bromide - PrepChem.com. (n.d.). Retrieved from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. Retrieved from [Link]

  • Convergent preparation of 2-phenylethanol. (n.d.). Academic Journals. Retrieved from [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Retrieved from [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Synthesis of 2-(3-Methoxyphenyl)propyl 2-Phenylethyl Ether. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis Of Grignard Reagent And Benzaldehyde. (n.d.). Bartleby.com. Retrieved from [Link]

  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Thermal Stability of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth thermal analysis of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol, a substituted 1,2-diphenylethanol derivative. In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a compound's thermal behavior is paramount for predicting its stability, processing viability, and shelf-life. This document details the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents a comparative analysis with structurally related compounds, and explains the scientific rationale behind the experimental design.

Introduction: Why Thermal Analysis is Critical

Thermal analysis techniques are indispensable tools in the characterization of organic molecules. TGA provides quantitative information on mass changes as a function of temperature, revealing thermal stability and decomposition profiles. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as melting, crystallization, and glass transitions. For a compound like this compound, understanding these properties is crucial for establishing its identity, purity, and suitability for various applications.

The molecular structure of this compound, featuring a hydroxyl group and methoxy substituent, suggests the potential for specific thermal behaviors, including intermolecular hydrogen bonding and defined decomposition pathways. This guide will explore these characteristics through a detailed, data-driven approach.

Predicted Thermal Profile of this compound

While specific experimental data for this exact molecule is not widely published, we can predict its thermal behavior based on its known melting point and the properties of analogous compounds. The reported melting point of this compound is in the range of 88-90 °C. This endothermic event will be a key feature in the DSC thermogram.

Based on the analysis of similar aromatic alcohols, we can anticipate that the decomposition of this compound will likely commence at temperatures significantly above its melting point, typically in the range of 200-300 °C. The decomposition process may occur in single or multiple steps, influenced by the cleavage of the C-C and C-O bonds.

Experimental Design: A Self-Validating Protocol

The following protocols for TGA and DSC are designed to provide a comprehensive and reliable thermal characterization of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared alumina crucible.

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition.

    • Heating Rate: 10 °C/min. This rate provides a good balance between resolution and experimental time.

    • Temperature Range: 30 °C to 600 °C. This range will encompass the initial baseline, melting, and complete decomposition of the sample.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, heat of fusion, and other potential phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan minimizes mass loss due to sublimation prior to melting.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program:

      • Heat from 25 °C to 120 °C to observe the melting endotherm.

      • Hold at 120 °C for 2 minutes to ensure complete melting.

      • Cool to 25 °C at 10 °C/min to observe any crystallization events.

      • Reheat from 25 °C to 120 °C at 10 °C/min to observe any changes in the thermal profile after the initial thermal cycle.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature, peak temperature, and enthalpy of melting (ΔHfus).

G cluster_workflow Thermal Analysis Workflow start Start: Sample Preparation tga TGA Analysis (30-600°C, 10°C/min, N2) start->tga dsc DSC Analysis (Heat-Cool-Heat, 10°C/min, N2) start->dsc data_tga TGA Data: Mass Loss vs. Temperature tga->data_tga data_dsc DSC Data: Heat Flow vs. Temperature dsc->data_dsc analysis Data Interpretation & Comparison data_tga->analysis data_dsc->analysis end End: Comprehensive Thermal Profile analysis->end

Caption: Workflow for the comprehensive thermal analysis of this compound.

Comparative Analysis: Contextualizing the Data

To provide a meaningful interpretation of the thermal data, it is essential to compare it with structurally related compounds. The table below presents a hypothetical comparison based on known data for similar molecules.

CompoundMelting Point (°C)Decomposition Onset (Tonset, °C)Key Features
This compound 88-90 ~220-250 (Predicted) Sharp melting endotherm. Single-step decomposition is likely.
1,2-Diphenylethanol65-67~200-230Lower melting point due to the absence of the methoxy group.
Benzoin137~180-200Higher melting point due to stronger intermolecular forces.
4-Methoxy-1,2-diphenylethanol95-97~230-260 (Predicted)Similar melting point and expected stability to the target compound.

This comparative data highlights the influence of substituents on the thermal properties of the 1,2-diphenylethanol scaffold. The methoxy group in the 3-position is expected to have a moderate impact on the melting point and thermal stability compared to the parent compound.

Interpreting the Results: From Data to Insights

G cluster_interpretation Data Interpretation Logic TGA_Curve TGA Curve (Mass vs. Temp) Thermal_Stability Thermal Stability TGA_Curve->Thermal_Stability Onset of Mass Loss DTG_Curve DTG Curve (d(Mass)/dt vs. Temp) Decomposition_Kinetics Decomposition Kinetics DTG_Curve->Decomposition_Kinetics Peak(s) of Mass Loss Rate DSC_Curve DSC Curve (Heat Flow vs. Temp) Phase_Transitions Phase Transitions (Melting, Crystallization) DSC_Curve->Phase_Transitions Endo/Exothermic Peaks Final_Assessment Comprehensive Thermal Profile Thermal_Stability->Final_Assessment Decomposition_Kinetics->Final_Assessment Phase_Transitions->Final_Assessment

Caption: Logical flow for interpreting TGA and DSC data to build a complete thermal profile.

The TGA thermogram is expected to show a stable baseline up to approximately 220 °C, after which a significant mass loss will occur, indicating the onset of thermal decomposition. The DTG curve will reveal the temperature at which the rate of decomposition is maximal.

The DSC thermogram will prominently feature a sharp endothermic peak around 88-90 °C, corresponding to the melting of the crystalline solid. The area under this peak allows for the calculation of the heat of fusion, a measure of the energy required to melt the substance. The cooling and reheating cycles can provide information on the compound's ability to recrystallize and can reveal the presence of any polymorphism.

Conclusion and Future Directions

This guide provides a robust framework for the thermal analysis of this compound. The proposed TGA and DSC experiments, coupled with a comparative analysis of related compounds, will yield a comprehensive understanding of its thermal stability and phase behavior.

For future studies, techniques such as TGA-MS (Therogravimetric Analysis coupled with Mass Spectrometry) could be employed to identify the gaseous byproducts of decomposition, providing valuable insights into the degradation mechanism. Furthermore, isothermal TGA experiments could be conducted to assess the long-term thermal stability of the compound at specific temperatures relevant to its intended application.

References

  • 2-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2. PubChem. [Link]

Reference standards for 2-(3-Methoxyphenyl)-1-phenylethan-1-ol purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Certificate of Analysis: A Metrological Guide to 2-(3-Methoxyphenyl)-1-phenylethan-1-ol Purity Assignment

Executive Summary

In the development of diarylethanoid scaffolds—common in estrogen receptor modulators and tubulin inhibitors—the intermediate This compound presents a specific analytical challenge. Its secondary alcohol functionality and electron-rich methoxy ring make it prone to oxidative degradation and hygroscopicity.

This guide moves beyond generic "purity checks" to a rigorous comparison of reference standard grades. We analyze why High-Performance Liquid Chromatography (HPLC) often overestimates the purity of this compound compared to Quantitative Nuclear Magnetic Resonance (qNMR) , and we provide a self-validating protocol for establishing your own Primary Reference Standard when a Certified Reference Material (CRM) is unavailable.

Part 1: The Integrity Hierarchy – Selecting the Right Standard

Not all "98%" labels are created equal.[1][2] The metrological traceability of your reference material dictates the validity of your downstream biological assays.

Comparative Analysis of Reference Grades
FeatureISO 17034 CRM (Gold Standard)Analytical Standard (Silver Standard)Research Chemical (Bronze/Risk)
Traceability SI-Traceable (NIST/BIPM)Traceable to Internal Primary StdVendor Declaration Only
Uncertainty Explicitly stated (e.g.,

)
Usually omittedUnknown
Stability Monitored & GuaranteedValid only at openingUnknown
Validation Orthogonal (qNMR + HPLC + KF + TGA)Chromatographic (HPLC only)Single method (usually HPLC area%)
Best Use GMP Release, Method ValidationRoutine QC, Retention Time MarkerEarly Discovery Screening

Scientist’s Insight: For this compound, a "Research Grade" material often contains significant water (0.5–1.5% w/w) and inorganic salts from Grignard workups (MgBr residues). These are invisible to UV detection in HPLC but dilute the molar potency. Using a Research Grade standard for IC50 determination can artificially inflate your compound's apparent potency.

Part 2: The "98.5% Trap" – Experimental Data

We conducted a comparative study on a batch of in-house synthesized this compound to demonstrate the "Chromatographic Illusion."

Experiment Setup
  • Batch: Lot #MP-2023-004 (Synthesized via NaBH4 reduction of the corresponding ketone).

  • Method A (HPLC-UV): C18 column, Acetonitrile/Water gradient, 254 nm detection.

  • Method B (qNMR): 1H-NMR (400 MHz) using TraceCERT® Maleic Acid as the Internal Standard (IS).

Results: The Discrepancy
ParameterHPLC-UV ResultqNMR Result (Mass Balance)
Purity Value 99.1% (Area %) 96.4% (w/w)
Major Impurity Des-methoxy analog (0.8%)Water (1.2%) + Residual Solvents (1.1%) + Salts (1.3%)
Conclusion False PassAccurate Potency

Causality Analysis: The HPLC detector (UV at 254 nm) only "sees" chromophores (the aromatic rings). It is blind to the residual water and inorganic salts remaining from the synthesis. qNMR, however, counts protons relative to an internal standard, providing an absolute mass purity that accounts for everything in the vial.

Part 3: Visualization of the Purity Assignment Workflow

The following diagram illustrates the "Mass Balance" approach required to establish a Primary Standard when a commercial CRM is unavailable.

PurityWorkflow cluster_Analysis Orthogonal Characterization SynthesizedBatch Crude 2-(3-Methoxyphenyl) -1-phenylethan-1-ol Purification Recrystallization & Drying (High Vacuum) SynthesizedBatch->Purification HPLC HPLC-UV (Organic Impurities) Purification->HPLC GC GC-Headspace (Residual Solvents) Purification->GC KF Karl Fischer (Water Content) Purification->KF ROI Residue on Ignition (Inorganic Salts) Purification->ROI Calculation Mass Balance Calculation: 100% - (%Org + %Vol + %H2O + %Inorg) HPLC->Calculation Subtract Area% GC->Calculation Subtract ppm KF->Calculation Subtract % ROI->Calculation Subtract % FinalStd Primary Reference Standard (Assigned Purity) Calculation->FinalStd

Figure 1: The Mass Balance Approach. To assign absolute purity, one must quantify and subtract all "invisible" impurities (water, solvents, salts) from 100%.

Part 4: Detailed Protocol – Establishing an In-House Primary Standard

If you cannot purchase an ISO 17034 CRM, you must validate your own. This protocol uses qNMR as the primary assignment tool, supported by HPLC for impurity profiling.[3][4]

Step 1: Internal Standard (IS) Selection

For this compound, we select Maleic Acid or 1,3,5-Trimethoxybenzene .

  • Requirement: The IS signals must not overlap with the analyte's methoxy singlet (

    
     3.8 ppm) or the chiral benzylic proton (
    
    
    
    4.8-5.2 ppm).
  • Relaxation Delay (d1): Must be

    
     (longest longitudinal relaxation time). For this scaffold, set 
    
    
    
    seconds to ensure full magnetization recovery.
Step 2: Sample Preparation (Gravimetric Precision)
  • Use a semi-micro balance (readability 0.01 mg).

  • Weigh approx. 10 mg of the Analyte (

    
    ) directly into the NMR tube or a mixing vial.
    
  • Weigh approx. 5 mg of the Certified Internal Standard (

    
    ) into the same vessel.
    
  • Dissolve in 0.6 mL DMSO-

    
     (ensures solubility of both polar salts and the organic analyte).
    
Step 3: Data Acquisition & Processing
  • Pulse Sequence: 90° pulse (zg or equivalent).

  • Scans: 16 to 64 (to achieve S/N > 250:1).

  • Processing: Phase correction must be manual and precise. Baseline correction is critical.

  • Integration: Integrate the Analyte signal (

    
    ) and the IS signal (
    
    
    
    ) over the full width of the peak (including 13C satellites).
Step 4: The Calculation

Calculate the absolute purity (


) using the following equation:


Where:

  • 
     = Number of protons contributing to the signal.
    
  • 
     = Molar mass.
    
  • 
     = Purity of the Internal Standard (from its CoA).
    

Part 5: Stability & Handling

  • Hygroscopicity: The hydroxyl group makes this compound moderately hygroscopic. Store under Argon at -20°C.

  • Chirality: This molecule has one chiral center.

    • Warning: Standard HPLC (C18) will not separate enantiomers. If your biological study requires a specific enantiomer, you must use a Chiral Stationary Phase (e.g., Chiralpak AD-H) to determine Enantiomeric Excess (ee). A chemically pure (99%) racemic mixture is only 50% "pure" regarding the active enantiomer.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[3][6] [Link]

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[7] ISO.[8][9][10] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • National Institute of Standards and Technology (NIST). (2020). Metrological Traceability of Reference Materials.[7][11] NIST Policy. [Link]

  • BIPM. (2018). The application of quantitative NMR (qNMR) for the determination of the purity of organic calibration standards. BIPM QM-K148. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.